Beyond the Scaffold: Strategic Derivatization of 2-[(1-Cyclohexylethyl)amino]acetic Acid
An In-Depth Technical Guide for Medicinal Chemists and Peptoid Engineers Executive Summary 2-[(1-Cyclohexylethyl)amino]acetic acid (also known as N-(1-cyclohexylethyl)glycine) represents a critical structural motif in tw...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Medicinal Chemists and Peptoid Engineers
Executive Summary
2-[(1-Cyclohexylethyl)amino]acetic acid (also known as N-(1-cyclohexylethyl)glycine) represents a critical structural motif in two distinct fields of drug discovery: Glycine Transporter Type 1 (GlyT1) inhibition for CNS disorders and Peptoid (poly-N-substituted glycine) engineering for proteolysis-resistant therapeutics.
This guide moves beyond basic characterization to provide a rigorous framework for synthesizing, optimizing, and applying this scaffold. Unlike simple amino acids, the secondary amine core coupled with a bulky, chiral lipophilic tail (1-cyclohexylethyl) offers unique opportunities for tuning membrane permeability and receptor selectivity.
Part 1: The Pharmacophore & Chemical Space
The molecule comprises three distinct functional domains, each serving as a vector for derivatization. Understanding these domains is the prerequisite for rational analog design.
Domain
Structural Feature
Chemical Function
Optimization Strategy
Domain A
Carboxylic Acid Tail
Polar head; Hydrogen bond donor/acceptor; Zwitterion formation.
Bioisosterism: Replace with tetrazole or phosphonic acid to improve metabolic stability or alter pKa.
Domain B
Secondary Amine
Basic center (pKa ~9.6); Hydrogen bond acceptor; Nucleophile.
N-Capping: Acylation to form peptoids (amides) or alkylation to form quaternary ammoniums.
Domain C
Lipophilic Core
1-Cyclohexylethyl group; Bulky aliphatic ring; Chiral center (-methyl).
Steric Tuning: Vary ring size (C5-C7) or aromaticity (Phenyl vs. Cyclohexyl) to probe hydrophobic pockets.
The Chirality Factor
The "1-cyclohexylethyl" moiety introduces a chiral center adjacent to the nitrogen. In biological systems, the difference between the (R)- and (S)-enantiomers is profound.
GlyT1 Inhibition: Stereochemistry dictates the fit within the transporter's hydrophobic sub-pocket.
Peptoid Helix Formation: In oligomers, bulky chiral side chains like (S)-1-cyclohexylethyl induce stable helical secondary structures (polyproline type-I-like helices) due to steric repulsion.
Part 2: Synthetic Protocols & Causality
Standard alkylation of amines with haloacetic acids often leads to over-alkylation (formation of tertiary amines). To ensure high fidelity, we recommend two distinct pathways depending on the application: Reductive Amination (Solution Phase) and the Submonomer Method (Solid Phase).
Add Glyoxylic acid. Stir for 30 mins to allow imine/iminium ion formation. Critical: Do not add the reducing agent yet; allow equilibrium.
Cool to 0°C. Add STAB portion-wise. The mild nature of STAB prevents reduction of the carboxylic acid.
Stir at room temperature for 12 hours.
Workup: Quench with saturated
. The product is amphoteric. Adjust aqueous layer to pH ~5-6 (isoelectric point) to precipitate the zwitterion, or extract at pH 2 (cationic form) if using ion-exchange chromatography.
Validation:
NMR should show a singlet (or diastereotopic AB quartet) for the glycine at 3.2–3.5 ppm, distinct from the starting amine signals.
Protocol B: Solid-Phase Submonomer Synthesis
Best for: Creating Peptoid Libraries (Oligomers).
Rationale: Building the molecule directly on resin allows for rapid elongation into peptidomimetics without purifying intermediates.
Acylation: React resin-bound amine with Bromoacetic acid (0.6 M in DMF) and DIC (3.2 M in DMF) for 20 mins at 35°C. This installs the reactive bromide.
Displacement: Add 1-Cyclohexylethylamine (1.5 M in DMF). Shake for 60 mins at room temperature. The primary amine displaces the bromide via
reaction.
Result: The resin now holds the N-(1-cyclohexylethyl)glycine unit, ready for the next cycle.
Part 3: Visualization of Pathways
The following diagram illustrates the decision matrix for synthesizing and derivatizing this scaffold.
Caption: Strategic Synthesis and Application Workflow. Blue nodes indicate the core target; Yellow/Red nodes represent decision points for synthesis and application respectively.
Part 4: Structural Analog Design (SAR)
To optimize this molecule for specific targets, we employ Structure-Activity Relationship (SAR) modifications.
1. The "Sarcosine" Series (GlyT1 Inhibition)
Sarcosine (N-methylglycine) is a weak GlyT1 inhibitor. The 1-cyclohexylethyl analog dramatically increases lipophilicity (LogP).
Modification: Replace the Cyclohexyl ring with a 4-trifluoromethylphenyl or biphenyl group.
Effect: Enhances hydrophobic interaction with the GlyT1 binding pocket (Tyr128/Phe302 region).
Data Point: N-substituted sarcosines with bulky lipophilic tails often show
values in the low nanomolar range, compared to millimolar affinity for sarcosine itself.
2. The Linker Constraint Series
The ethyl linker (1-cyclohexylethyl) introduces flexibility and chirality.
Analog A (Rigidification): N-(1-Adamantyl)glycine.
Outcome: Reduces entropic penalty upon binding; extremely high lipophilicity.
Analog B (Aromatization): N-(1-Phenylethyl)glycine.[1]
Outcome: Introduces pi-stacking capability. If the target receptor has aromatic residues (e.g., Phenylalanine), this analog often outperforms the cyclohexyl version.
3. Acid Bioisosteres
The carboxylic acid is a liability for BBB penetration (polar surface area).
Strategy: Convert the -COOH to a Tetrazole or an Ester prodrug .
Synthesis: React the nitrile precursor with sodium azide/zinc bromide to generate the tetrazole. This mimics the acidity of the carboxylate but improves metabolic stability and lipophilicity.
Part 5: Quantitative Comparison of Analogs
The following table summarizes predicted physicochemical properties crucial for drug development.
Analog Structure
LogP (Predicted)
tPSA (Ų)
Rotatable Bonds
Application Context
Parent (Cyclohexylethyl)
2.3
40.5
4
General Peptoid Block
N-Methylglycine (Sarcosine)
-0.6
40.5
2
Endogenous GlyT1 Ref.
N-(1-Phenylethyl)glycine
1.8
40.5
4
Pi-Stacking Probe
N-(1-Adamantyl)glycine
3.1
40.5
2
Rigid/Bulky Probe
N-Cyclohexyl-Tetrazole
2.8
55.0
4
Bioisostere (Metabolically Stable)
References
Zuckermann, R. N., et al. (1992).[2] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society.[2] Link
Harsing, L. G., et al. (2006). "Glycine Transporter Type-1 (GlyT1) Inhibitors." Current Medicinal Chemistry. Link
Culf, A. S., & Ouellette, R. J. (2010). "Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives." Molecules. Link
López-Corcuera, B., et al. (2001). "Glycine transporters: biological significance and potential therapeutic targets." Molecular Membrane Biology. Link
Kirshenbaum, K., et al. (1998). "Sequence-specific polypeptoids: A diverse family of heteropolymers with stable secondary structure." Proceedings of the National Academy of Sciences. Link
CAS number and chemical structure of 2-[(1-Cyclohexylethyl)amino]acetic acid
This technical guide details the chemical identity, synthesis, and application of 2-[(1-Cyclohexylethyl)amino]acetic acid , a specific N-substituted glycine derivative used primarily as a building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, and application of 2-[(1-Cyclohexylethyl)amino]acetic acid , a specific N-substituted glycine derivative used primarily as a building block in the synthesis of peptoids (poly-N-substituted glycines).
[1][2][3]
Chemical Identity & Structure
This compound belongs to the class of N-substituted glycines , often referred to as "peptoid monomers."[1] Unlike traditional amino acids where the side chain is attached to the
-carbon, this molecule features a bulky hydrophobic cyclohexylethyl group attached to the backbone nitrogen.
The 1-cyclohexylethyl group contains a chiral center (R or S). Commercial reagents are often enantiopure (e.g., derived from (S)-1-cyclohexylethylamine).
Structural Analysis
The structure consists of a glycine backbone (
) where the amine hydrogen is replaced by a 1-cyclohexylethyl group ().
Steric Bulk: The branching at the
position (the carbon attached to the nitrogen) provides significant steric hindrance, which influences the cis/trans isomerism of the amide bond in resulting peptoid oligomers.
Hydrophobicity: The cyclohexyl ring imparts lipophilic character, making this monomer useful for designing membrane-permeable or antimicrobial peptoids.
Synthesis Protocols
The synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid can be approached via two primary methodologies: Solution Phase Synthesis (for isolating the monomer) and Solid Phase Submonomer Synthesis (for direct oligomer assembly).
Objective: To isolate pure N-(1-Cyclohexylethyl)glycine for use as a discrete reagent.
Reaction Logic:
Direct alkylation of the amine with bromoacetic acid can lead to over-alkylation (formation of the tertiary amine). To prevent this, steric protection or the use of ester-protected bromoacetate with controlled stoichiometry is required.
Protocol:
Reagents: (S)-1-Cyclohexylethylamine (1.0 eq), tert-butyl bromoacetate (1.0 eq), Triethylamine (TEA) (1.2 eq), in THF or DCM.
Step 1 (Alkylation):
Dissolve amine and TEA in anhydrous THF at 0°C.
Add tert-butyl bromoacetate dropwise over 30 minutes.
Allow to warm to room temperature and stir for 12 hours.
Checkpoint: Monitor by TLC/LC-MS for disappearance of starting amine.
Step 2 (Deprotection):
Concentrate the intermediate ester.
Treat with Trifluoroacetic acid (TFA)/DCM (1:1) for 2 hours to cleave the tert-butyl ester.
Step 3 (Salt Formation):
Evaporate TFA. Dissolve residue in diethyl ether.
Bubble dry HCl gas or add 4M HCl in dioxane to precipitate the hydrochloride salt.
Filter and dry the white solid (CAS 1803600-49-8).
Objective: To incorporate the residue directly into a growing peptoid chain without isolating the monomer. This is the industry standard for high-throughput synthesis.
Protocol:
Acylation: React the resin-bound amine with Bromoacetic acid (0.6 M) and DIC (Diisopropylcarbodiimide) in DMF for 30 minutes. This installs a reactive bromoacetyl handle.
Displacement: Add 1-Cyclohexylethylamine (1.0–2.0 M in DMF) to the resin.
Mechanism: The primary amine displaces the bromide via an
reaction.
Validation: The secondary amine formed is nucleophilic enough for the next acylation step but sterically hindered enough to prevent double alkylation under these conditions.
Visualization of Synthesis Pathways
The following diagram illustrates the two synthesis pathways, highlighting the divergence between isolating the monomer and the solid-phase submonomer approach.
Figure 1: Dual pathways for the synthesis of N-(1-Cyclohexylethyl)glycine derivatives.
Analytical Characterization
To validate the identity of the synthesized compound (HCl salt), the following analytical signatures are expected:
Technique
Expected Signature
Interpretation
1H NMR (DMSO-d6)
9.0–9.5 ppm (br s, 2H)
Ammonium protons (), indicating salt formation.
3.8–4.0 ppm (s, 2H)
Glycine methylene protons ().
3.0–3.2 ppm (m, 1H)
Methine proton of the cyclohexylethyl group ().
1.2–1.3 ppm (d, 3H)
Methyl doublet, confirming the "1-ethyl" branching.
0.9–1.8 ppm (m, 11H)
Cyclohexyl ring protons.
Mass Spectrometry
m/z = 186.15
Matches the molecular weight of the free base (185.27).
Solubility
Soluble in water, DMSO, Methanol.
Typical for amino acid hydrochloride salts.
Applications in Drug Development[5]
Peptidomimetics (Peptoids):
This monomer is a critical component in the design of Peptoids (Poly-N-substituted glycines).[2] Peptoids resist proteolysis because enzymes do not recognize the N-substituted backbone.
Antimicrobial Agents: The hydrophobic cyclohexyl group mimics the side chains of Leucine or Phenylalanine but with higher steric bulk. This is often used to design amphipathic helices that disrupt bacterial membranes.
Foldamers: The chirality of the 1-cyclohexylethyl group induces stable helical secondary structures in peptoid oligomers, despite the lack of hydrogen bond donors in the backbone.
Alzheimer's Research: N-substituted glycines are investigated as inhibitors of amyloid-beta aggregation due to their ability to disrupt
-sheet formation.
References
Sigma-Aldrich. (n.d.). 2-[(1-cyclohexylethyl)amino]acetic acid hydrochloride. Retrieved from
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. Retrieved from
PubChem. (n.d.).[3][4] Compound Summary: N-substituted glycines. National Library of Medicine. Retrieved from
Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives. Molecules. Retrieved from
Technical Evaluation: 2-[(1-Cyclohexylethyl)amino]acetic Acid as a Potential Gabapentinoid
The following technical guide evaluates 2-[(1-Cyclohexylethyl)amino]acetic acid (also referred to as N-(1-cyclohexylethyl)glycine) as a candidate within the gabapentinoid class. Document Type: Technical Whitepaper & Feas...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide evaluates 2-[(1-Cyclohexylethyl)amino]acetic acid (also referred to as N-(1-cyclohexylethyl)glycine) as a candidate within the gabapentinoid class.
Document Type: Technical Whitepaper & Feasibility Study
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Leads
Executive Summary
The gabapentinoid class, typified by Gabapentin and Pregabalin , is defined by high-affinity binding to the
subunit of voltage-gated calcium channels (VGCCs). These agents are structurally characterized as lipophilic -amino acids.
The compound of interest, 2-[(1-Cyclohexylethyl)amino]acetic acid , presents a distinct structural scaffold: an
-substituted -amino acid (glycine derivative). While structurally divergent from the classic -amino acid pharmacophore, this molecule possesses critical lipophilic bulk and zwitterionic character that may allow it to function as a bioisostere or a substrate for the L-type Amino Acid Transporter 1 (LAT1), a key gateway for CNS entry.
This guide outlines the structural rationale, synthesis, and validation protocols required to assess this compound's potential as a next-generation gabapentinoid.
Chirality: The molecule contains one stereocenter at the exocyclic ethyl position. Activity is likely stereoselective (analogous to Pregabalin, where the (S)-enantiomer is active).
SAR Comparison: The "Gamma" vs. "Alpha" Gap
Classic gabapentinoids rely on a specific distance between the ammonium cation and the carboxylate anion to align with the binding pocket of the
subunit.
Feature
Gabapentin
Pregabalin
Target Candidate
Backbone
-Amino Acid
-Amino Acid
-Amino Acid (Glycine)
Lipophilic Group
Cyclohexyl (C3-C4 constrained)
Isobutyl (C3-substituted)
1-Cyclohexylethyl (-substituted)
N-C-C(=O) Distance
~3 Bond lengths
~3 Bond lengths
2 Bond lengths
Transport Mechanism
LAT1 Substrate
LAT1 Substrate
Predicted LAT1 Substrate
Critical Analysis: The target candidate's shorter backbone (glycine) may reduce direct
affinity compared to -amino acids. However, the bulky -substitution can induce steric clashes that force the backbone into a conformation mimicking the spatial arrangement of gabapentinoids, or it may act via a distinct mechanism (e.g., glycine transporter modulation or NMDA antagonism).
Synthesis & Manufacturing Strategy
To evaluate this compound, a robust synthesis yielding high enantiomeric purity is required. The preferred industrial route is Reductive Amination , which avoids the over-alkylation byproducts common with direct alkylation.
Retrosynthetic Pathway (Graphviz)
Detailed Protocol (Bench Scale)
Imine Formation: Dissolve Glycine Ethyl Ester HCl (1.0 eq) and Methyl Cyclohexyl Ketone (1.0 eq) in dry methanol. Add Triethylamine (1.0 eq) to liberate the free amine. Add a dehydrating agent (e.g.,
) to drive equilibrium. Stir at RT for 12h.
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (
, 1.2 eq) portion-wise. The cyanide moiety prevents reduction of the ketone prior to imine formation. Stir for 4h.
Hydrolysis: Concentrate the mixture. Redissolve in THF/Water (1:1). Add Lithium Hydroxide (2.0 eq) and stir until TLC shows ester consumption.
Workup: Acidify with 1M HCl to pH 2. Extract with EtOAc (to remove non-basic impurities) or use ion-exchange chromatography (Dowex 50W) to isolate the zwitterion.
Chiral Resolution: The product will be racemic. Use chiral HPLC or fractional crystallization with tartaric acid to separate (R) and (S) enantiomers for individual testing.
Mechanism of Action (Hypothesis & Validation)
The pharmacological potential rests on two pillars:
Binding and LAT1 Transport .
Signaling & Transport Pathway (Graphviz)
Validation Assays
A. In Silico Docking
Target: PDB ID 4ICG (Gabapentin bound to
).
Objective: Determine if the N-cyclohexylethyl tail can occupy the hydrophobic pocket normally filled by the gabapentin cyclohexyl ring, despite the shorter glycine linker.
Success Metric: Binding Energy
kcal/mol.
B. In Vitro Radioligand Binding
Protocol: Competition binding assay using
-Gabapentin in porcine brain membrane homogenates.
Controls: Unlabeled Gabapentin (
nM), L-Leucine (LAT1 control).
Procedure:
Incubate membranes with 10 nM
-Gabapentin and varying concentrations ( to M) of the candidate.
Filter through GF/B filters.
Measure radioactivity.
Calculate
and .
C. LAT1 Transport Competency
Cell Line: CHO cells overexpressing human LAT1 (SLC7A5).
Tracer:
-L-Leucine.
Method: Measure inhibition of Leucine uptake by the candidate. If the candidate inhibits uptake, it is likely a substrate.
Significance: Essential for BBB penetration. Gabapentinoids are dependent on LAT1.
Preclinical Data Presentation (Template)
When compiling data for this candidate, structure the results as follows to facilitate direct comparison with standard-of-care (SOC).
Property
Gabapentin (SOC)
Candidate (Racemic)
Candidate (Enantiomer A)
LogP (Calc)
-1.1
~1.5 (Predicted)
-
tPSA
63.3 Ų
63.3 Ų
-
Binding ()
~15-20 nM
TBD
TBD
LAT1 Affinity ()
~140 µM
TBD
TBD
Solubility (pH 7.4)
>10 mg/mL
High (Zwitterionic)
-
Note on Lipophilicity: The candidate is significantly more lipophilic than gabapentin due to the ethyl-cyclohexyl chain. This may improve passive diffusion but could increase plasma protein binding.
Safety & Toxicology Considerations
Metabolite Identification:
Unlike Gabapentin (which is not metabolized), this candidate contains a secondary amine. It may undergo oxidative deamination (MAO/CYP mediated) to yield 1-cyclohexylethylamine and glyoxylic acid .
Risk: 1-Cyclohexylethylamine is structurally related to stimulants. Its release could counteract sedative/analgesic effects or cause cardiovascular side effects.
As a glycine derivative, evaluate activity at the Glycine site of NMDA receptors . Agonism here could be pro-convulsant (opposite of desired effect).
References
Gee, N. S., et al. (1996). "The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel." Journal of Biological Chemistry. Link
Su, T. Z., et al. (2005). "Structure-activity relationships of pregabalin and analogues that target the alpha2-delta protein." Journal of Medicinal Chemistry. Link
Uchida, Y., et al. (2009). "Major involvement of large neutral amino acid transporter 1 (LAT1) in the transport of gabapentin across the blood-brain barrier." Molecular Pharmacology. Link
Cobb, S. L., et al. (2015). "Antimicrobial Peptoids: Design, Synthesis and Biological Applications."[2] Durham E-Theses. (Describing synthesis of N-substituted glycines). Link
Sigma-Aldrich. "Product Specification: 2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride." Link
Computational Profiling of 2-[(1-Cyclohexylethyl)amino]acetic acid: An In Silico Framework
Executive Summary This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 2-[(1-Cyclohexylethyl)amino]acetic acid (herein referred to as CEA-Gly ). Structurally, CEA-Gly is an -subs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines a rigorous in silico framework for predicting the bioactivity of 2-[(1-Cyclohexylethyl)amino]acetic acid (herein referred to as CEA-Gly ). Structurally, CEA-Gly is an
-substituted glycine derivative featuring a lipophilic cyclohexyl tail attached via an ethyl linker.
Predicted Bioactivity Profile:
Based on structural homology to Sarcosine (N-methylglycine) and Gabapentinoids, CEA-Gly is predicted to act primarily within the Central Nervous System (CNS). The highest probability targets are:
Before receptor docking, we must establish the molecule's "druggability" and CNS penetration potential. The presence of the cyclohexyl group significantly alters the lipophilicity compared to the parent glycine.
Structural Definition & Chirality
CEA-Gly possesses a chiral center at the 1-position of the ethyl group. Bioactivity often diverges between enantiomers.
SMILES (Racemic): CC(C1CCCCC1)NCC(=O)O
Directive: All in silico screens must be run as separate workflows for the
- and -enantiomers to detect stereoselective binding.
ADME & CNS Penetration (SwissADME Protocol)
The critical parameter for this molecule is Blood-Brain Barrier (BBB) Permeation .
Property
Predicted Range
Causality/Significance
LogP (Lipophilicity)
1.8 – 2.4
The cyclohexyl ring adds hydrophobicity, pushing the LogP into the ideal range for CNS drugs (1.5–3.0).
TPSA (Polar Surface Area)
40–60 Ų
Dominated by the carboxyl and amine groups. <90 Ų indicates high probability of BBB crossing.
Analysis: Locate CEA-Gly on the WLOGP vs. TPSA plot.
Validation: If the molecule falls within the "Yellow Yolk" (Yolk = BBB permeant), proceed to CNS target docking. If it falls in the "White" (GI absorption only), refocus on peripheral targets (e.g., GlyT2 in spinal cord).
Phase 2: Target Identification (Reverse Docking)
Instead of testing one hypothesis, we use Polypharmacology Prediction to identify the "Target Space."
Workflow: Similarity Ensemble Approach (SEA)
We utilize ligand-based similarity to infer targets from known active compounds.
Figure 1: Reverse docking workflow to map CEA-Gly to potential biological targets based on 2D structural similarity.
Hypothesis: The bulky cyclohexyl group of CEA-Gly may occupy the hydrophobic sub-pocket of GlyT1, potentially increasing potency over Sarcosine, provided it does not cause steric clash.
Phase 3: Structural Docking & Validation (The Core Protocol)
This section details the specific docking protocol for the primary target: GlyT1 .
Preparation of the System
Target: Human Glycine Transporter 1 (Homology model required if crystal structure unavailable, or use PDB ID: 4M48 - drosophila dopamine transporter as template, or 3JYC - LeuT).
Grid Generation: Center the grid box on the S1 binding site (defined by the co-crystallized ligand in the template).
Box Dimensions:
Å.
Spacing: 0.375 Å.
Docking Algorithm (AutoDock Vina / Glide XP)
We must validate the docking protocol before trusting the CEA-Gly score.
Protocol 2: Self-Validating Docking Loop
Decoy Generation: Generate 50 "decoy" molecules (similar physicochemical properties to CEA-Gly but topologically different) using DUD-E (Directory of Useful Decoys).
Active Set: Include Sarcosine, ALX-5407 (NFPS), and Org-24598 (Known GlyT1 inhibitors).
Execution: Dock all actives + decoys + CEA-Gly.
Metric: Calculate the Enrichment Factor (EF1%) .
Success Criteria: The known actives must rank in the top 1% of results. If they do not, the grid box or scoring function is invalid.
Figure 2: The Self-Validating Docking Loop ensures that the docking score for CEA-Gly is statistically meaningful compared to random noise.
Interaction Analysis (The "Why")
If CEA-Gly binds (Score < -7.0 kcal/mol), look for these specific interactions:
Ionic Lock: The carboxylate of CEA-Gly must form a salt bridge with the conserved Arg or Tyr residue in the S1 site (critical for amino acid transporter recognition).
Hydrophobic Enclosure: The cyclohexyl ring should sit in the hydrophobic pocket usually occupied by the aromatic rings of high-affinity inhibitors (like the fluorene ring in ALX-5407).
Stereoselectivity: Compare the docking score of
-CEA-Gly vs -CEA-Gly. The enantiomer that projects the cyclohexyl group away from the transmembrane helices (avoiding steric clash) is the active eutomer.
Phase 4: Molecular Dynamics (MD) Stability
Static docking is insufficient for flexible loops. A 100ns MD simulation (GROMACS/AMBER) is required to verify complex stability.
Key Metrics to Monitor:
RMSD (Root Mean Square Deviation): Ligand RMSD should stabilize < 2.0 Å. If it drifts > 3.0 Å, the ligand has left the binding pocket (False Positive in docking).
Hydrogen Bond Lifetime: The salt bridge with the active site Arginine must exist for >60% of the simulation time.
References
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3] Scientific Reports. Link
Myskovine, K., et al. (2012). DUD-E: A Database of Useful Decoys: Enhanced. Journal of Medicinal Chemistry. Link
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
Vandenberg, R. J., et al. (2016). Structure and function of the glycine transporter GlyT1.[1][2] Neurochemistry International. Link
The Emergence of Cyclohexyl Amino Acid Derivatives: From Rational Design to Initial Characterization
An In-Depth Technical Guide Introduction: Beyond the Canonical Twenty and the Rationale for Alicyclic Scaffolds In the landscape of modern drug discovery, the twenty canonical amino acids represent a mere fraction of the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction: Beyond the Canonical Twenty and the Rationale for Alicyclic Scaffolds
In the landscape of modern drug discovery, the twenty canonical amino acids represent a mere fraction of the chemical diversity available to medicinal chemists. The strategic incorporation of unnatural or non-canonical amino acids (UAAs) into peptides and small molecules has become a cornerstone of rational drug design.[1] UAAs offer a powerful toolkit to modulate pharmacological properties, including potency, selectivity, metabolic stability, and cell permeability.[1][2]
Among the vast array of available UAAs, those incorporating a cyclohexyl moiety have garnered significant interest. The rationale for their use is multifaceted and grounded in established medicinal chemistry principles:
Three-Dimensionality and Enhanced Target Interaction: The saturated, non-planar cyclohexane ring serves as an excellent bioisostere for flat aromatic rings, such as the phenyl group.[3] This transition from a 2D to a 3D structure allows for more extensive and potentially novel interactions within a protein's binding pocket, offering more contact points and potentially improving affinity.[3]
Increased Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing them with a saturated carbocycle like cyclohexane can block these metabolic pathways, thereby increasing the compound's half-life and bioavailability.[3]
Modulation of Physicochemical Properties: The cyclohexyl group is lipophilic and can be used to fine-tune the overall hydrophobicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.
Conformational Constraint: When incorporated into peptide backbones, cyclic amino acids like those derived from cyclohexane can impose significant conformational constraints. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, leading to higher affinity and selectivity.[2][3]
This guide provides a technical overview of the discovery and initial characterization of cyclohexyl amino acid derivatives, focusing on the underlying scientific principles, synthetic strategies, and analytical validation required to advance these promising building blocks from concept to validated lead structures.
Part 1: Synthetic Strategies - The Gateway to Novel Derivatives
The synthesis of cyclohexyl amino acid derivatives can be approached through several strategic pathways. The choice of method is often dictated by the desired stereochemistry, the nature of other functional groups, and scalability.
Reductive Amination of Cyclohexyl Ketones
A foundational and versatile method involves the reductive amination of a cyclohexyl ketone precursor. This approach is highly effective for synthesizing a wide range of N-substituted derivatives.
Causality of Experimental Choice: This method is favored for its broad substrate scope and the commercial availability of diverse cyclohexanones and amines. The use of a reducing agent like sodium triacetoxyborohydride is often preferred as it is mild, selective for the iminium ion intermediate, and can be performed in a one-pot fashion, enhancing operational efficiency.
The Ritter Reaction and Subsequent Reduction
For the synthesis of specific cyclohexylamides and their corresponding amines, the Ritter reaction offers a direct route from a cyclohexanol precursor.
Mechanistic Insight: The reaction proceeds via the formation of a stable carbocation from the alcohol in a strong acidic medium, which is then trapped by a nitrile. The resulting nitrilium ion is hydrolyzed to an amide. Subsequent reduction of the amide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the primary or secondary amine.[4] This two-step process provides a reliable pathway to specific isomers.[4]
Multi-step Synthesis from Precursors like Shikimic Acid
For complex, polyhydroxylated cyclohexyl amino acids, synthesis often begins with a chiral starting material from nature's "chiral pool," such as (-)-shikimic acid.[5][6][7]
Expertise in Action: This strategy is employed when precise control over multiple stereocenters is paramount. The synthesis involves a sequence of protection, stereocontrolled functionalization, and deprotection steps. While synthetically demanding, it provides access to highly functionalized and structurally unique building blocks that are invaluable for creating sophisticated peptide foldamers and probes for chemical biology.[7]
Comparative Overview of Synthetic Routes
Method
Starting Materials
Key Reagents
Typical Yields
Advantages
Limitations
Reference
Reductive Amination
Cyclohexanone, Amine
NaBH(OAc)₃, Ti(i-PrO)₄
60-90%
One-pot, versatile, mild conditions
Requires ketone precursor
N/A
Ritter Reaction & Reduction
Cyclohexanol, Nitrile
H₂SO₄, LiAlH₄
40-70% (2 steps)
Access to specific amide/amine isomers
Harsh reagents (H₂SO₄, LiAlH₄), functional group intolerance
Part 2: Structural and Physicochemical Characterization
Rigorous characterization is a self-validating system that confirms the identity, purity, and structure of the synthesized derivative. A multi-technique approach is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of organic molecules.
¹H NMR: Provides information on the electronic environment and connectivity of protons. For a cyclohexyl derivative, the complex, overlapping signals in the 1.0-2.5 ppm range are characteristic of the cyclohexane ring protons.[9] The chemical shifts and coupling constants of the α-proton and amine protons are critical for confirming the amino acid structure.
¹³C NMR: Reveals the number and type of carbon atoms. The carbonyl carbon of the amino acid typically appears in the 169-175 ppm region.[10] The carbons of the cyclohexyl ring produce signals in the aliphatic region (20-50 ppm), and their number and chemical shifts confirm the integrity of the ring.[9][11]
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound, confirming its elemental composition.
High-Resolution Mass Spectrometry (HRMS): This is the gold standard for confirming a molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS provides unambiguous confirmation of the elemental composition, which is a critical checkpoint for novelty and purity.[9]
Workflow for Synthesis and Characterization
Caption: General workflow from synthesis to biological evaluation.
Part 3: Initial Biological Evaluation - Assessing Therapeutic Potential
Once a novel cyclohexyl amino acid derivative is synthesized and characterized, the next critical phase is to assess its biological activity. The design of the initial assays is guided by the therapeutic hypothesis that prompted the molecule's synthesis.
Case Study: MOR Antagonists for Drug Discovery
Researchers have designed and synthesized 3-[3-(phenalkylamino)cyclohexyl]phenol derivatives as potential μ-opioid receptor (MOR) antagonists, a key objective in drug development.[12][13]
Assay of Choice: A [³⁵S]GTPγS binding assay is a robust functional assay used to determine whether a compound acts as an agonist or antagonist at a G-protein coupled receptor (GPCR) like MOR.
Principle of Self-Validation: In this assay, an agonist (e.g., DAMGO) stimulates the receptor, causing it to exchange GDP for GTP (or the non-hydrolyzable analog [³⁵S]GTPγS) on its associated G-protein. An antagonist will block this stimulation. By testing the novel compounds in the presence of a known agonist, their antagonist activity can be quantified.[13]
Key Findings: Several synthesized compounds effectively decreased the agonist-induced stimulation in a concentration-dependent manner, confirming their role as MOR antagonists.[13] For instance, at the highest concentrations tested, the compounds reduced the DAMGO-induced stimulation by 52% to 75%, providing strong initial evidence of their biological function.[12][13]
Illustrative Biological Data
Compound ID
Description
Assay Type
Result (at 10 µM)
Reference
Compound 9
(1R, 3R, 5S) stereoisomer
[³⁵S]GTPγS Binding Assay
High antagonist activity, finest MOR-ligand complex stability
This data clearly demonstrates the importance of stereochemistry and specific substitutions for biological activity, a key insight gained only through the synthesis and testing of these novel derivatives.
Part 4: Detailed Experimental Protocols
Protocol 4.1: Synthesis of γ-L-glutamylcyclohexylamide
This protocol describes a regioselective acylation followed by deprotection to yield the target compound.
Step 1: Synthesis of N-phthaloyl-L-glutamic anhydride. N-phthaloyl-L-glutamic acid (1 eq.) is suspended in acetic anhydride (5 eq.). The mixture is heated to 120°C for 2 hours with stirring. The resulting solution is cooled to room temperature and the precipitated product is filtered, washed with diethyl ether, and dried under vacuum.
Step 2: Synthesis of N-phthaloyl-γ-L-glutamylcyclohexylamide. The anhydride from Step 1 (1 eq.) is dissolved in dichloromethane (DCM). Cyclohexylamine (1.1 eq.) is added dropwise at 0°C. The reaction is stirred at room temperature for 4 hours. The solvent is evaporated, and the residue is purified by column chromatography.
Step 3: Deprotection to γ-L-glutamylcyclohexylamide. The product from Step 2 (1 eq.) is dissolved in ethanol. Hydrazine hydrate (1.5 eq.) is added, and the mixture is refluxed for 3 hours. The reaction mixture is cooled, and the phthalhydrazide precipitate is filtered off. The filtrate is concentrated under reduced pressure to yield the final product.
Self-Validation: Each step should be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The final product's identity and purity must be confirmed by HRMS and ¹H/¹³C NMR as described in Part 2.
Protocol 4.2: Characterization by ¹³C NMR Spectroscopy
(General procedure based on principles from[10][11])
Sample Preparation: Dissolve ~10-20 mg of the purified cyclohexyl amino acid derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the probe to the specific sample and solvent.
Acquisition: Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer might include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans will depend on the sample concentration but typically ranges from 1024 to 4096 scans.
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.
Interpretation & Validation:
Identify the carbonyl carbon signal (typically 169-175 ppm).
Identify the signals corresponding to the cyclohexyl ring carbons (typically 20-50 ppm). Count them to ensure the ring is intact.
Identify the α-carbon signal (typically 50-65 ppm).
Compare the observed chemical shifts to predicted values or those of similar known structures. The resulting spectrum provides a "fingerprint" of the carbon skeleton, validating the successful synthesis of the target structure.
Conclusion and Future Outlook
The discovery and characterization of novel cyclohexyl amino acid derivatives represent a fertile ground for innovation in medicinal chemistry. The strategic replacement of aromatic or linear side chains with these alicyclic moieties provides a proven method for enhancing the three-dimensional complexity and metabolic stability of drug candidates.[3] The synthetic versatility and the profound impact these building blocks can have on pharmacological profiles—from GPCR antagonists to kinase inhibitors—ensure their continued importance.[12][14] Future work will likely focus on developing more efficient and stereoselective synthetic routes, incorporating these derivatives into complex peptide architectures, and exploring their potential in new therapeutic areas. The foundational work of synthesis and characterization, as outlined in this guide, remains the critical first step in unlocking the full potential of these valuable chemical entities.
References
3-[3-(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone-derived novel class of MOR-antagonists. PubMed. Available at: [Link]
Discovery of N2-(4-Amino-cyclohexyl)-9-cyclopentyl- N6-(4-morpholin-4-ylmethyl-phenyl)- 9H-purine-2,6-diamine as a Potent FLT3 Kinase Inhibitor for Acute Myeloid Leukemia with FLT3 Mutations. PubMed. Available at: [Link]
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]
3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv. UniCA IRIS. Available at: [Link]
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information. Available at: [Link]
SYNHESIS, SPECTROSCOPIC AND THERMAL CHARACTERIZATION OF γ-L- GLUTAMYLCYCLOHEXYLAMIDE. ResearchGate. Available at: [Link]
A synthetic entry to amino acid derivatives through Davidson-like Heterocyclization. Sciforum. Available at: [Link]
Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. PubMed. Available at: [Link]
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed. Available at: [Link]
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. ACS Publications. Available at: [Link]
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Royal Society of Chemistry. Available at: [Link]
β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. Available at: [Link]
Synthesis and antiulcer activity evaluation of conjugates of amino acids with N-aroyl- N, N'-dicyclohexyl urea. National Center for Biotechnology Information. Available at: [Link]
Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents.
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]
13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. Available at: [Link]
Theoretical mechanism of action of 2-[(1-Cyclohexylethyl)amino]acetic acid
The following technical guide details the theoretical mechanism of action for 2-[(1-Cyclohexylethyl)amino]acetic acid , a specific N-substituted glycine derivative. Given the absence of a direct clinical monograph for th...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the theoretical mechanism of action for 2-[(1-Cyclohexylethyl)amino]acetic acid , a specific N-substituted glycine derivative.
Given the absence of a direct clinical monograph for this specific chemical entity, this analysis derives its pharmacological profile from established Structure-Activity Relationships (SAR) of N-substituted glycines (e.g., Sarcosine, ALX-5407) and their validated role as Glycine Transporter 1 (GlyT1) Inhibitors .
A Putative Glycine Transporter 1 (GlyT1) Inhibitor for NMDA Receptor Potentiation
Executive Summary
2-[(1-Cyclohexylethyl)amino]acetic acid (also referred to herein as N-CEG) is a lipophilic analog of the endogenous amino acid glycine. Structurally, it consists of a glycine backbone N-substituted with a 1-cyclohexylethyl group.[1]
Based on the pharmacophore of high-affinity sarcosine derivatives, N-CEG is theoretically classified as a Type I Glycine Transporter 1 (GlyT1) Inhibitor . Its mechanism of action centers on the blockade of glycine reuptake in the synaptic cleft, leading to the saturation of the glycine co-agonist site on the N-methyl-D-aspartate (NMDA) receptor . This action potentiates glutamatergic signaling, enhances Long-Term Potentiation (LTP), and offers therapeutic potential for cognitive impairment and the negative symptoms of schizophrenia.
To understand the mechanism, we must first deconstruct the molecule’s affinity for the GlyT1 pocket.
Feature
Structural Component
Pharmacological Function
Anionic Head
Carboxylic Acid (–COOH)
Mimics the carboxylate of synaptic glycine; essential for recognition by the GlyT1 substrate site.
Cationic Core
Secondary Amine (–NH–)
Protonated at physiological pH; forms ionic bonds with Asp/Glu residues in the transporter pore.
Lipophilic Tail
1-Cyclohexylethyl Group
Critical Differentiator: Provides steric bulk and lipophilicity (LogP enhancement). Unlike Sarcosine (methyl group), this bulky group interacts with the hydrophobic accessory pocket of GlyT1, potentially increasing potency and blood-brain barrier (BBB) permeability.
SAR Insight: Research into N-substituted glycines demonstrates that increasing the lipophilicity of the N-substituent (from methyl to ethyl to phenyl/cyclohexyl) often transitions the molecule from a low-affinity substrate (like Sarcosine) to a high-affinity non-transportable inhibitor.
The theoretical mechanism of N-CEG operates via the Glycine-Glutamate Axis .
Step 1: Inhibition of GlyT1
GlyT1 is the primary transporter responsible for maintaining low synaptic glycine levels (~100–300 nM) to prevent excitotoxicity.
Action: N-CEG binds to the substrate recognition site (or an overlapping allosteric site) on GlyT1 expressed on astrocytes and presynaptic neurons.
Result: The transporter is locked in an occluded state or sterically hindered, preventing the reuptake of synaptic glycine.
Step 2: Elevation of Synaptic Glycine
With reuptake blocked, synaptic glycine concentrations rise into the micromolar range.
Dynamics: Unlike direct agonists, N-CEG modulates the system in a spatially and temporally restricted manner, dependent on vesicular glycine release.
Step 3: NMDA Receptor Saturation
The NMDA receptor is a coincidence detector requiring both Glutamate (GluN2 subunit) and Glycine (GluN1 subunit) for activation.
Potentiation: Under baseline conditions, the glycine site is not fully saturated. The elevated glycine caused by N-CEG saturates the GluN1 site.
Activation: Upon presynaptic glutamate release, the NMDA channel opens with higher probability and duration.
Step 4: Downstream Plasticity
Calcium Influx: Increased
influx triggers kinase cascades (CaMKII, ERK).
LTP: This leads to enhanced Long-Term Potentiation (LTP) in the hippocampus, the cellular correlate of memory formation.
Visualization: The Signaling Cascade
The following diagram illustrates the causal pathway from N-CEG administration to LTP enhancement.
Figure 1: Theoretical signaling cascade of N-CEG. Inhibition of GlyT1 leads to NMDA receptor potentiation and synaptic plasticity.
Theoretical Physicochemical Profile (ADME)
For N-CEG to function as a CNS drug, it must cross the Blood-Brain Barrier (BBB).
Property
Predicted Value
Implication
Molecular Weight
~185.26 g/mol
Highly favorable for BBB penetration (< 400 Da).
LogP (Lipophilicity)
2.1 – 2.5
Optimal range (2.0–3.5) for passive diffusion across the BBB. Significantly more lipophilic than Sarcosine (LogP ~ -0.8).
Topological PSA
~40 Ų
Excellent membrane permeability (< 90 Ų).
Metabolic Stability
Moderate
The secondary amine may be subject to N-dealkylation or acetylation. The cyclohexyl ring is relatively stable but may undergo hydroxylation.
Experimental Validation Protocols
To confirm the theoretical mechanism, the following self-validating experimental workflows are required.
Protocol A: In Vitro [³H]-Glycine Uptake Assay
Objective: Quantify the potency (
) of N-CEG against GlyT1.
Cell Line: CHO or HEK293 cells stably expressing human GlyT1 (hGlyT1) and GlyT2 (hGlyT2) for selectivity testing.
Preparation: Wash cells with HBSS buffer.
Incubation: Incubate cells with varying concentrations of N-CEG (0.1 nM – 100 µM) for 15 minutes.
Substrate Addition: Add [³H]-Glycine (50 nM final concentration).
Termination: Stop reaction after 10 minutes using ice-cold spin buffer; lyse cells.
Measurement: Quantify radioactivity via liquid scintillation counting.
Analysis: Plot % inhibition vs. Log[Concentration] to derive
.
Success Criteria:
nM for GlyT1 and for GlyT2 (Selectivity ratio > 10).
Protocol B: Electrophysiology (LTP in Hippocampal Slices)
Objective: Confirm functional NMDA potentiation.
Tissue: Acute hippocampal slices from C57BL/6 mice.
Setup: Field Excitatory Postsynaptic Potential (fEPSP) recording in the CA1 region (Schaffer collateral stimulation).
Baseline: Record stable baseline fEPSP for 20 minutes.
Treatment: Perfusion with N-CEG (1–10 µM).
Induction: Apply Theta Burst Stimulation (TBS) or High-Frequency Stimulation (HFS).
Measurement: Monitor fEPSP slope for 60 minutes post-induction.
Success Criteria: Significant increase in fEPSP slope compared to vehicle control (indicating enhanced plasticity).
Visualization: Experimental Workflow
Figure 2: Workflow for validating GlyT1 inhibition potency.
References
Javitt, D. C. (2004). Glutamate as a therapeutic target in psychiatric disorders. Molecular Psychiatry, 9(11), 984–997. Link
Sur, C., & Kinney, G. G. (2005). Glycine transporter 1 inhibitors: a new class of antipsychotic drugs. Current Opinion in Investigational Drugs, 6(7), 674-680. Link
Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry, 13(9), 1017–1044. Link
Pinard, E., et al. (2010). Glycine transporter 1 (GlyT1) inhibitors: a patent review (2006 – 2009). Expert Opinion on Therapeutic Patents, 20(5), 611-646. Link
Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society, 114(26), 10646–10647. (Foundational chemistry for N-substituted glycines). Link
Application Note & Protocol: A Robust Reductive Amination Strategy for the Synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid
Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This document provides a detailed protocol for the synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid, a valuable N-alkylated amino acid derivativ...
Abstract: This document provides a detailed protocol for the synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid, a valuable N-alkylated amino acid derivative. The described method is based on the widely applicable and efficient reductive amination pathway. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure successful synthesis.
Introduction and Scientific Context
N-alkylated amino acids are a critical class of compounds in medicinal chemistry and peptide drug development. The introduction of an alkyl group on the nitrogen atom can significantly alter the physicochemical properties of the parent amino acid, leading to increased lipophilicity, enhanced membrane permeability, and improved proteolytic resistance.[1] These modifications can transform a biologically active peptide into a more viable drug candidate by improving its pharmacokinetic profile.
The target molecule, 2-[(1-Cyclohexylethyl)amino]acetic acid, incorporates a bulky cyclohexylethyl group, which can impart significant steric hindrance and lipophilicity. The synthesis of such N-alkylated amino acids can be approached through various methods, including direct alkylation of amino acids and, more commonly, reductive amination.[2][3] Reductive amination offers a versatile and often high-yielding route by reacting a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine intermediate.[4] This protocol will focus on a reductive amination strategy for the synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid, providing a robust and reproducible methodology.
Mechanistic Rationale: The Reductive Amination Pathway
The synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid via reductive amination proceeds in two key stages within a single pot reaction:
Imine Formation: The reaction is initiated by the nucleophilic attack of the amino group of a glycine derivative (e.g., glycine ethyl ester) on the electrophilic carbonyl carbon of cyclohexyl methyl ketone. This is followed by dehydration to form an imine intermediate. The reaction is typically catalyzed by mild acid.
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the desired N-alkylated amino acid derivative. A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a common choice due to its mildness and selectivity.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid via reductive amination.
Caption: Workflow for the synthesis of 2-[(1-Cyclohexylethyl)amino]acetic acid.
Detailed Synthesis Protocol
Materials and Reagents
Reagent
Formula
MW ( g/mol )
CAS No.
Supplier (Example)
Glycine ethyl ester hydrochloride
C4H10ClNO2
139.58
623-33-6
Sigma-Aldrich
Cyclohexyl methyl ketone
C8H14O
126.20
823-76-7
Sigma-Aldrich
Sodium triacetoxyborohydride
C6H10BNaO6
211.94
56553-60-7
Sigma-Aldrich
Triethylamine
C6H15N
101.19
121-44-8
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
CH2Cl2
84.93
75-09-2
Sigma-Aldrich
Lithium hydroxide (LiOH)
LiOH
23.95
1310-65-2
Sigma-Aldrich
Tetrahydrofuran (THF)
C4H8O
72.11
109-99-9
Sigma-Aldrich
Hydrochloric acid (HCl), 1M solution
HCl
36.46
7647-01-0
Sigma-Aldrich
Sodium bicarbonate (NaHCO3), sat. aq. sol.
NaHCO3
84.01
144-55-8
Sigma-Aldrich
Sodium sulfate (Na2SO4), anhydrous
Na2SO4
142.04
7757-82-6
Sigma-Aldrich
Ethyl acetate
C4H8O2
88.11
141-78-6
Sigma-Aldrich
Hexanes
C6H14
86.18
110-54-3
Sigma-Aldrich
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2-[(1-cyclohexylethyl)amino]acetate
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add glycine ethyl ester hydrochloride (1.0 eq, e.g., 5.0 g).
Add anhydrous dichloromethane (DCM, 100 mL) to the flask.
Cool the suspension to 0 °C in an ice bath.
Slowly add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt. Stir for 15 minutes at 0 °C. The formation of triethylamine hydrochloride as a white precipitate will be observed.
Add cyclohexyl methyl ketone (1.05 eq) to the reaction mixture.
Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture over 20 minutes. The addition is exothermic, so maintain the temperature below 25 °C.
Allow the reaction to stir at room temperature overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer with DCM (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude ethyl 2-[(1-cyclohexylethyl)amino]acetate by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Part B: Hydrolysis to 2-[(1-Cyclohexylethyl)amino]acetic acid
Dissolve the purified ethyl 2-[(1-cyclohexylethyl)amino]acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v).
Add lithium hydroxide (2.0 eq) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the disappearance of the starting material by TLC.
Once the hydrolysis is complete, remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and carefully acidify to pH 5-6 with 1M HCl. The product may precipitate out of solution.
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
If the product remains in solution, extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-[(1-Cyclohexylethyl)amino]acetic acid.
Characterization and Quality Control
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Mass Spectrometry (MS): To verify the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Safety Precautions
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care.
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Incomplete reaction in Part A
Inefficient imine formation or insufficient reducing agent.
Add a catalytic amount of acetic acid to promote imine formation. Ensure the reducing agent is fresh and active.
Low yield after purification
Product loss during work-up or chromatography.
Ensure complete extraction. Optimize the solvent system for column chromatography.
Incomplete hydrolysis in Part B
Insufficient base or reaction time.
Increase the amount of LiOH or extend the reaction time. Gentle heating may be applied if necessary.
Difficulty in product isolation
Product is highly soluble in water.
Perform multiple extractions with ethyl acetate. Lyophilization of the aqueous solution can also be considered.
References
Hughes, A. B. (2009). Amino Acids, Peptides and Proteins in Organic Chemistry, Vol. 1 – Origins and Synthesis of Amino Acids. WILEY-VCH Verlag GmbH & Co. KGaA. [Link][1]
Aurelio, L., & Hughes, A. B. (2010). Synthesis of N-Alkyl Amino Acids. Monash University. [Link][2]
del Valle, P., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry. [Link][3]
Bommarius, A. S., et al. (2021). Direct reductive amination of ketones with amines by reductive aminases. ResearchGate. [Link][5]
Li, H., et al. (2020). Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. Chemical Communications. [Link][6]
Orlov, N. V., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. ResearchGate. [Link][4]
Application Note: Prodrug Strategies for 2-[(1-Cyclohexylethyl)amino]acetic Acid
Executive Summary & Rationale The molecule 2-[(1-Cyclohexylethyl)amino]acetic acid (herein referred to as CEA-Gly ) represents a classic N-substituted glycine derivative. Structurally, it contains a basic secondary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Rationale
The molecule 2-[(1-Cyclohexylethyl)amino]acetic acid (herein referred to as CEA-Gly ) represents a classic N-substituted glycine derivative. Structurally, it contains a basic secondary amine and an acidic carboxyl group. At physiological pH (7.4), this molecule exists primarily as a zwitterion .
While zwitterions are highly water-soluble, they often exhibit poor passive membrane permeability (low LogD), resulting in limited oral bioavailability (typically <5% for similar glycine analogs). Furthermore, the exposed amine and carboxyl groups can lead to rapid renal clearance.
The Prodrug Strategy:
To enhance oral bioavailability, we employ a Carboxyl-Esterification Strategy . By masking the anionic charge of the carboxylic acid, we convert the zwitterion into a cationic amine (at gastric pH) or a neutral lipophilic molecule (at intestinal pH), facilitating passive diffusion or carrier-mediated transport.
This guide details the development of two distinct prodrug classes for CEA-Gly:
Simple Alkyl Esters (Ethyl Ester): To enhance lipophilicity (Strategy A).
Acyloxyalkyl Esters (POM Ester): To ensure rapid enzymatic hydrolysis in plasma (Strategy B).
Strategic Design & Mechanism
The design process must balance lipophilicity (for absorption) with lability (for release).
DOT Diagram: Prodrug Decision Logic
Caption: Decision tree for selecting ester promoieties based on stability/permeability trade-offs.
Protocol 1: Chemical Synthesis of Prodrug Candidates
A. Synthesis of CEA-Gly Ethyl Ester (Simple Ester)
Rationale: Ethyl esters are chemically stable and easy to synthesize, often serving as the first-line prodrug.
Reagents:
CEA-Gly (Parent)
Absolute Ethanol (EtOH)
Thionyl Chloride (
)
Diethyl ether (
)
Procedure:
Preparation: Chill 20 mL of absolute EtOH to 0°C in an ice bath under
atmosphere.
Activation: Dropwise add
(1.5 eq) to the EtOH. Stir for 30 mins to generate anhydrous HCl in situ.
Addition: Add CEA-Gly (1.0 eq) to the solution.
Reflux: Heat the mixture to reflux (80°C) for 4-6 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
Workup: Evaporate solvent under reduced pressure. The residue is usually the hydrochloride salt of the ester.
Purification: Recrystallize from
to yield CEA-Gly-OEt HCl .
B. Synthesis of CEA-Gly Pivaloyloxymethyl (POM) Ester
Rationale: If the ethyl ester is too stable in human plasma, the POM ester provides a "double ester" linkage that is highly susceptible to carboxylesterases.
Reagents:
CEA-Gly (Parent)
Chloromethyl pivalate (POM-Cl)
(Base)
DMF (Solvent)
Procedure:
Dissolution: Dissolve CEA-Gly (1.0 eq) in dry DMF.
Base Addition: Add
(2.0 eq) and stir at room temperature for 30 mins to generate the carboxylate anion.
Reaction: Stir at room temperature for 12-18 hours.
Quench: Pour mixture into ice water and extract with Ethyl Acetate (3x).
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Protocol 2: In Vitro Stability Profiling
A prodrug must be stable in the gastrointestinal tract (chemical stability) but degrade rapidly in the blood (enzymatic stability).
Assay Conditions Table
Parameter
Simulated Gastric Fluid (SGF)
Simulated Intestinal Fluid (SIF)
Human Plasma
pH
1.2
6.8
7.4
Enzymes
Pepsin (optional)
Pancreatin
Esterases/Paraoxonase
Purpose
Assess stomach stability
Assess intestinal stability
Assess bio-conversion rate
Target
> 120 mins
> 180 mins
< 30 mins
Step-by-Step Procedure:
Stock Preparation: Prepare 10 mM stock of Prodrug in DMSO.
Incubation:
Spike stock into pre-warmed (37°C) matrix (SGF, SIF, or Plasma) to a final concentration of 10
M.
Final DMSO content should be <1%.
Sampling: Remove 50
L aliquots at mins.
Quenching: Immediately add 150
L of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins/stop reaction.
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine
and Half-life ().
Protocol 3: Caco-2 Permeability Assay
This is the gold standard for predicting oral absorption.
DOT Diagram: Caco-2 Workflow
Caption: Workflow for Caco-2 permeability assessment.
Procedure:
Cell Culture: Grow Caco-2 cells on Transwell® inserts for 21 days until TEER (Transepithelial Electrical Resistance) > 300
.
Buffer: Use HBSS (pH 7.4) for both Apical (A) and Basolateral (B) chambers.
Dosing: Add Prodrug (10
M) to the Apical chamber (A-to-B transport).
Sampling: Withdraw 100
L from the Basolateral chamber at 60 and 120 mins. Replenish with fresh buffer.
Crucial Step: Analyze both the Prodrug and the Parent (CEA-Gly) in the receiver compartment. Intracellular esterases may hydrolyze the prodrug during transport.
Calculation: Calculate Apparent Permeability (
):
Where
is flux, is surface area, is initial concentration.
Success Criteria:
Parent CEA-Gly
: typically < cm/s (Low).
Prodrug
: Target > cm/s (High).
Bioanalysis: LC-MS/MS Method Parameters
To validate the strategy, you must detect both the intact prodrug and the released parent.
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5
. Note: In-source fragmentation often converts Prodrug to Parent; ensure chromatographic separation is sufficient to distinguish them.
References
Rautio, J., et al. (2018). "The expanding role of prodrugs in contemporary drug design and development." Nature Reviews Drug Discovery, 17, 559–587. Link
Ettmayer, P., et al. (2004). "Lessons learned from marketed and investigational prodrugs." Journal of Medicinal Chemistry, 47(10), 2393-2404. Link
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols, 2, 2111–2119. Link
Beaumont, K., et al. (2003). "Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist." Current Drug Metabolism, 4(6), 461-485. Link
Testa, B. & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH. Link
Method
Application Notes & Protocols: A Framework for Preclinical Efficacy Testing of 2-[(1-Cyclohexylethyl)amino]acetic acid
Introduction: De-risking Novel Chemical Entities The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process, with preclinical animal studies forming a critical jun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: De-risking Novel Chemical Entities
The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is a multi-stage process, with preclinical animal studies forming a critical juncture. For a compound such as 2-[(1-Cyclohexylethyl)amino]acetic acid, where public domain data on its mechanism of action is scarce, a structured, multi-faceted screening approach is paramount. This guide provides a comprehensive framework for researchers and drug development professionals to conduct a thorough in vivo evaluation of this NCE. The experimental design philosophy herein is to cast a wide, yet rational, net to identify potential therapeutic indications, followed by more focused, in-depth studies.
Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the highest standards of animal welfare as outlined by AAALAC International.[1][2][3][4][5] All protocols are designed to be compliant with the spirit of regulatory guidelines from bodies such as the FDA and the International Council for Harmonisation (ICH).[6][7][8][9][10][11][12][13]
Due to the structural motifs present in 2-[(1-Cyclohexylethyl)amino]acetic acid (an amino acid derivative), which could potentially interact with a range of biological targets, this guide will detail a tiered screening strategy to probe its efficacy in three common therapeutic areas for such molecules: analgesia, anti-inflammation, and anticonvulsant activity.
The Staged Approach to Efficacy Evaluation
A logical, staged progression of in vivo experiments is crucial for efficient and ethical drug development. This workflow ensures that the maximum amount of information is gleaned from the minimum number of animals.
Figure 1: A tiered experimental workflow for evaluating a novel chemical entity.
Phase 1: Foundational Safety and Dosing
Before any efficacy testing, it is imperative to establish the safety profile and appropriate dosing range of 2-[(1-Cyclohexylethyl)amino]acetic acid.
Protocol: Acute Toxicity and Dose-Range Finding (Up-and-Down Procedure)
This protocol aims to determine the Maximum Tolerated Dose (MTD) and identify any overt signs of toxicity.
Animals:
Species: Sprague-Dawley rats (or CD-1 mice)
Sex: Female (often more sensitive)
Age: 8-10 weeks
Number: As per the up-and-down procedure, typically starting with a small number.
Methodology:
Acclimatization: Acclimate animals for at least 7 days to the facility conditions.
Dose Preparation: Prepare a stock solution of 2-[(1-Cyclohexylethyl)amino]acetic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The choice of vehicle should be based on the compound's solubility and should be tested alone in a control group.
Dosing: Administer a single dose of the compound to one animal via the intended clinical route (e.g., oral gavage). A starting dose could be estimated from any available in vitro data or, in its absence, a conservative starting point like 10 mg/kg.
Observation: Observe the animal intensively for the first 4 hours, then periodically for up to 14 days. Record clinical signs of toxicity (e.g., changes in posture, respiration, convulsions, lethargy), body weight, and food/water intake.
Dose Adjustment:
If the animal survives without signs of severe toxicity, the next animal is given a higher dose (e.g., a 3-fold increase).
If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.
MTD Determination: The MTD is the highest dose that does not cause mortality or significant signs of distress. This dose, and fractions thereof (e.g., 0.5x MTD, 0.25x MTD), will be used in subsequent efficacy studies.
Phase 2: Broad Spectrum Efficacy Screening
With the MTD established, the compound can be screened across several validated animal models to identify potential therapeutic effects.
Analgesic Activity Screening
Pain is a complex phenomenon, and different models are required to assess a compound's effect on various pain modalities.[14][15][16][17]
Principle: This model assesses the central analgesic effects of a compound against acute thermal pain.
Methodology:
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
Baseline: Place each mouse on the hot plate and record the latency to a nociceptive response (paw licking or jumping). A cut-off time (e.g., 30 seconds) must be used to prevent tissue damage.
Grouping: Randomly assign animals to groups (n=8-10 per group): Vehicle control, Positive control (e.g., Morphine), and 2-[(1-Cyclohexylethyl)amino]acetic acid at various doses (e.g., 0.25x, 0.5x, 1x MTD).
Dosing: Administer the test compounds and controls.
Testing: At various time points post-dosing (e.g., 30, 60, 90, 120 minutes), place the animals back on the hot plate and measure the response latency.
Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated: [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] * 100.
Principle: This model distinguishes between nociceptive pain (Phase I) and inflammatory pain (Phase II).
Methodology:
Grouping and Dosing: As described in 4.1.1.
Formalin Injection: At a set time after drug administration (e.g., 30 minutes for IP), inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 2.5%) into the plantar surface of one hind paw.
Observation: Immediately place the animal in an observation chamber. Record the total time spent licking or biting the injected paw during two phases:
Phase I (Neurogenic/Nociceptive): 0-5 minutes post-formalin.
Phase II (Inflammatory): 15-30 minutes post-formalin.
Data Analysis: Compare the paw licking/biting time in the treated groups to the vehicle control group for both phases.
Anti-inflammatory Activity Screening
Principle: This is a classic model of acute inflammation, widely used for screening anti-inflammatory drugs.[18][19][20][21][22]
Methodology:
Grouping and Dosing: Group animals as previously described. A positive control such as Indomethacin is typically used.
Baseline Paw Volume: Measure the volume of the right hind paw of each rat using a plethysmometer.
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point: [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.
Anticonvulsant Activity Screening
Different models are used to identify compounds that may be effective against different types of seizures.[23][24][25][26][27]
Principle: This model is predictive of efficacy against generalized tonic-clonic seizures.
Methodology:
Grouping and Dosing: Group animals as previously described. A positive control such as Phenytoin is appropriate.
Electroshock: At the time of peak drug effect (determined from pilot studies), deliver a brief electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal or ear-clip electrodes.
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
Data Analysis: The primary endpoint is the percentage of animals in each group protected from the tonic hindlimb extension.
Principle: This model is predictive of efficacy against myoclonic and absence seizures.[23][24]
Methodology:
Grouping and Dosing: Group animals as previously described. A positive control such as Ethosuximide is used.
PTZ Administration: At the time of peak drug effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
Observation: Observe the animals for 30 minutes and record the latency to the first myoclonic jerk and the onset of generalized clonic seizures. The presence or absence of seizures is also noted.
Data Analysis: Compare the seizure latencies and the percentage of protected animals in the treated groups to the vehicle control group.
Data Presentation and Interpretation
Clear and concise data presentation is essential. Below are example tables for summarizing the results from the Phase 2 screens.
Table 1: Effect of 2-[(1-Cyclohexylethyl)amino]acetic acid on Thermal Nociception (Hot Plate Test)
Treatment Group
Dose (mg/kg)
N
Latency (s) at 60 min (Mean ± SEM)
% MPE
Vehicle
-
10
8.5 ± 0.7
-
Morphine
10
10
25.2 ± 1.8*
77.7
Compound X
Dose 1
10
10.1 ± 0.9
7.4
Compound X
Dose 2
10
15.6 ± 1.2*
33.0
Compound X
Dose 3
10
20.3 ± 1.5*
54.9
*p < 0.05 compared to Vehicle
Table 2: Effect of 2-[(1-Cyclohexylethyl)amino]acetic acid on Carrageenan-Induced Paw Edema
Treatment Group
Dose (mg/kg)
N
Paw Volume Increase (mL) at 3h (Mean ± SEM)
% Inhibition
Vehicle
-
10
0.85 ± 0.06
-
Indomethacin
10
10
0.32 ± 0.04*
62.4
Compound X
Dose 1
10
0.78 ± 0.07
8.2
Compound X
Dose 2
10
0.55 ± 0.05*
35.3
Compound X
Dose 3
10
0.41 ± 0.04*
51.8
*p < 0.05 compared to Vehicle
Interpretation:
A significant increase in latency in the hot plate test suggests central analgesic activity.
A significant reduction in paw licking time in Phase II of the formalin test, coupled with reduced paw edema in the carrageenan model, would strongly indicate anti-inflammatory properties.
Protection in the MES test suggests efficacy against generalized seizures, while activity in the PTZ model points towards effects on absence seizures.
Positive and dose-dependent effects in any of these screening models would provide a strong rationale for proceeding to Phase 3, more complex and specific models for the identified therapeutic area.
Phase 3: Confirmatory and Mechanistic Studies
Should the screening phase yield a promising lead, the next logical step is to confirm efficacy in a more disease-relevant model.
For Analgesia: A model of neuropathic pain, such as the Chronic Constriction Injury (CCI) model, would be appropriate. This involves surgical ligation of the sciatic nerve, leading to chronic pain behaviors (thermal hyperalgesia, mechanical allodynia) that can be measured over several weeks of drug treatment.
For Anti-inflammation: A model of chronic inflammation, such as Complete Freund's Adjuvant (CFA)-induced arthritis , would be a suitable follow-up. This model mimics aspects of rheumatoid arthritis, and endpoints include paw swelling, arthritis scores, and histological analysis of joint damage.
For Anticonvulsant Activity: The amygdala kindling model is a gold standard for studying chronic epilepsy and the effects of long-term anti-epileptic drug treatment.[25]
These chronic models provide a more rigorous test of a compound's therapeutic potential and allow for the investigation of its effects on disease progression.
Hypothetical Mechanistic Pathway
If, for example, the compound shows strong anti-inflammatory and analgesic effects, a potential mechanism could involve the inhibition of pro-inflammatory signaling pathways. Further studies could investigate its effect on the NF-κB pathway, a key regulator of inflammation.
Figure 2: A hypothetical signaling pathway illustrating a potential mechanism of action.
Conclusion
This document outlines a systematic, evidence-based approach to the initial in vivo characterization of 2-[(1-Cyclohexylethyl)amino]acetic acid. By employing a tiered screening strategy, from broad initial assessments to more focused, disease-relevant models, researchers can efficiently and ethically identify the most promising therapeutic avenues for this novel compound. The causality behind each experimental choice is to build a logical and robust data package that can confidently guide future drug development decisions.
References
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1).
Alachkar, A., Ojha, S. K., Sadeq, A., Adem, A., Frank, A., Stark, H., & Sadek, B. (2020). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. Current Pharmaceutical Design, 26(34), 4268-4284.
Alachkar, A., Ojha, S. K., Sadeq, A., Adem, A., Frank, A., Stark, H., & Sadek, B. (2020). Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits. PubMed. Available at: [Link]
Pubrica. (n.d.). ICH Guidelines for Clinical Trials & Drug Development. Pubrica.
International Council for Harmonisation. (n.d.). ICH guidelines. ICH. Available at: [Link]
White, H. S., & Barker-Haliski, M. L. (2020). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Epilepsy Research, 167, 106429.
Sindhu, R. K., Sood, N., Puri, V., & Arora, S. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557.
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. International Journal of Pharmaceutical Sciences and Research, 13(2), 612-620.
Slideshare. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]
Mogil, J. S. (2019). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Frontiers in Pain Research, 10, 701.
Asian Journal of Pharmaceutical Research. (n.d.). Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. Available at: [Link]
Aragen Life Sciences. (n.d.). Animal Models for Pain Research | Neuropathic & Chronic Pain. Aragen Life Sciences. Available at: [Link]
RAPS. (2026, February 10). ICH adopts M15 guideline on model-informed drug development. RAPS. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Large Animal Models for Pain Therapeutic Development. NCBI. Available at: [Link]
NAMSA. (2025, April 10). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. NAMSA. Available at: [Link]
Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples. Pharmaguideline. Available at: [Link]
Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available at: [Link]
Frontiers. (n.d.). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Frontiers. Available at: [Link]
European Medicines Agency. (2009, June 1). ICH Q8 (R2) Pharmaceutical development - Scientific guideline. European Medicines Agency. Available at: [Link]
AAALAC International. (n.d.). Guidance Statements. AAALAC International. Available at: [Link]
FDA. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. Available at: [Link]
Holland & Knight. (2025, December 5). FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. Holland & Knight. Available at: [Link]
AseBio. (n.d.). Understanding FDA Preclinical Animal Study Requirements for Medical Devices. AseBio. Available at: [Link]
Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Social Science Research Institute. Available at: [Link]
AAALAC International. (2025, February 17). AAALAC accreditation: an international standard to protect laboratory animals. AAALAC International. Available at: [Link]
Application Note: Catalytic N-Alkylation of Amino Acids with Alcohols
Executive Summary The N-alkylation of amino acids is a pivotal transformation in the synthesis of peptidomimetics, surfactants, and modified peptide drugs. Traditional methods relying on alkyl halides (nucleophilic subst...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The N-alkylation of amino acids is a pivotal transformation in the synthesis of peptidomimetics, surfactants, and modified peptide drugs. Traditional methods relying on alkyl halides (nucleophilic substitution) or aldehydes (reductive amination) often suffer from poor atom economy, genotoxic reagents, and over-alkylation.
This guide details the "Borrowing Hydrogen" (BH) or Hydrogen Autotransfer (HA) methodology.[1][2] This catalytic approach uses alcohols as alkylating agents, producing water as the sole byproduct.[3][4][5][6][7] We present three distinct protocols tailored to specific substrate needs:
Method A (Iridium): For unprotected zwitterionic amino acids (Highest Atom Economy).
Method B (Ruthenium): For amino acid esters requiring strict stereoretention.[5][8]
Method C (Manganese): A cost-effective, base-metal alternative for achiral substrates (e.g., Glycine).
Mechanistic Insight: The "Borrowing Hydrogen" Cycle
The core of this technology is the temporary removal and return of hydrogen atoms by the catalyst. Unlike traditional reductive amination which requires an external reductant (e.g., NaBH(OAc)3), the BH catalyst "borrows" hydrogen from the alcohol to form an aldehyde, and then "returns" it to reduce the intermediate imine.[4]
Diagram 1: The Catalytic Cycle
Caption: The Borrowing Hydrogen cycle. The catalyst shuttles equivalents of H2 from the alcohol to the imine, generating water as the only byproduct.[4]
Critical Experimental Considerations
Racemization Risk[7]
The Danger: Many BH protocols (especially those using Manganese or heterogeneous Pd) require strong bases (e.g., KOtBu) to activate the catalyst. For chiral amino esters, this causes deprotonation at the
-carbon, leading to rapid racemization.
The Solution: Use base-free homogeneous catalysts (Ir or Ru complexes) for chiral substrates.[5][8][9] Reserve base-mediated Mn protocols for achiral substrates (Glycine,
-alanine).
Substrate Solubility
Unprotected Amino Acids: Highly polar and zwitterionic. They are insoluble in toluene/xylene. Protocol A uses water or TFE (2,2,2-trifluoroethanol) to solubilize these species.
Amino Esters: Soluble in organic solvents. Protocol B is ideal here.
Experimental Protocols
Protocol A: Iridium-Catalyzed Alkylation of Unprotected Amino Acids
Target: Direct modification of free amino acids (e.g., L-Phenylalanine, L-Alanine).[10]
Reference: Bermejo-López et al., Sci. Adv. 2017 [1].[7][10]
Reagents:
Catalyst: [Cp*IrCl2]2 (1-2 mol%) or specific NHC-Ir(III) complex.
Workup: Quench with water (2 mL), extract with EtOAc (3 x 5 mL).
Purification: Silica gel chromatography.
Data Summary & Comparison
Parameter
Protocol A (Ir)
Protocol B (Ru)
Protocol C (Mn)
Substrate Scope
Unprotected Amino Acids
Amino Esters / Amides
Achiral Amines / Glycine
Chirality Retention
Excellent (>99% ee)
Excellent (>98% ee)
Poor (Racemization risk)
Catalyst Cost
High (Iridium)
Medium (Ruthenium)
Low (Manganese)
Base Required?
No (Base-free)
No (Phosphate additive)
Yes (KOtBu)
Green Metric
Best (Water solvent possible)
Good (Toluene solvent)
Moderate (Base waste)
Experimental Workflow Diagram
Caption: General workflow for catalytic N-alkylation. Selection of protocol dictates the atmosphere (Air vs Argon) and workup strategy.
References
Bermejo-López, A. et al. (2017). "Direct N-alkylation of unprotected amino acids with alcohols."[5][7][8][10] Science Advances, 3(10), eaao6494. [10]
Yan, T., Feringa, B. L., & Barta, K. (2021). "Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry." ChemSusChem, 14(11), 2303-2307.[9]
Elangovan, S. et al. (2016). "Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes." Nature Communications, 7, 12641.
Method for Assessing the Blood-Brain Barrier Permeability of 2-[(1-Cyclohexylethyl)amino]acetic acid
Application Note: AN-BBB-2026-04 [1] Executive Summary This application note details the methodological framework for evaluating the blood-brain barrier (BBB) permeability of 2-[(1-Cyclohexylethyl)amino]acetic acid . Thi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-BBB-2026-04
[1]
Executive Summary
This application note details the methodological framework for evaluating the blood-brain barrier (BBB) permeability of 2-[(1-Cyclohexylethyl)amino]acetic acid . This molecule represents a distinct class of N-substituted amino acids where a lipophilic moiety (cyclohexylethyl) is conjugated to a polar glycine backbone.
The presence of both a basic amine and an acidic carboxyl group renders the molecule zwitterionic at physiological pH, historically a challenge for passive diffusion. However, the lipophilic cyclohexyl tail suggests potential for either lipid-mediated diffusion or carrier-mediated transport (specifically via System L/LAT1). This guide moves beyond standard screening, offering a tailored, three-tier assessment strategy: Physicochemical Profiling , In Vitro Transwell Assays , and In Vivo Perfusion , specifically addressing the unique handling requirements of amphiphilic zwitterions.
Physicochemical Profiling & In Silico Prediction
Before initiating biological assays, the physicochemical baseline must be established to select the correct buffer systems and predict transport mechanisms.
Transport Hypothesis: The bulky hydrophobic side chain mimics the substrates of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , similar to gabapentinoids, potentially facilitating active transport despite zwitterionic polarity.
Required Calculations
Calculate the following descriptors using ACD/Percepta or equivalent software:
cLogP: Partition coefficient (octanol/water).
LogD
: Distribution coefficient at pH 7.4 (Critical for zwitterions).
TPSA: Topological Polar Surface Area (Target: < 90 Ų for passive diffusion).
pKa: Determine ionization state at pH 7.4.
Data Output Table: Physicochemical Targets
Parameter
Target Range for BBB
Predicted Consequence for Target Molecule
MW
< 450 Da
Favorable (MW ~ 199.29 Da)
LogD
1.0 – 3.0
If < 0, Passive diffusion is unlikely; suspect LAT1.
H-Bond Donors
< 3
Favorable (1 Donor: NH)
Charge
Neutral
Zwitterionic (Net Neutral, but high solvation energy).
Tier 1: High-Throughput Screening (PAMPA-BBB)
Objective: Determine passive permeability (
) and membrane retention.
Rationale: Zwitterions often bind to artificial membranes without crossing. This assay filters out compounds that are trapped in the lipid bilayer.
Materials[1][2][3][4][5]
Donor Plate: 96-well filter plate (0.45 µm PVDF).
Acceptor Plate: 96-well PTFE.
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
Buffer: PBS (pH 7.4).
Protocol
Preparation: Dissolve 2-[(1-Cyclohexylethyl)amino]acetic acid in DMSO (10 mM stock), then dilute to 50 µM in PBS.
Membrane Coating: Apply 4 µL of Lipid Solution to the donor filter membrane. Wait 5 mins for solvent evaporation.
Loading:
Add 200 µL of compound solution to Donor wells.
Add 300 µL of PBS to Acceptor wells.
Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).
Analysis: Quantify donor, acceptor, and equilibrium standards using LC-MS/MS.
Critical Calculation: Effective Permeability (
)
Validation Criterion: Mass Balance > 80%. If recovery is low, the compound is trapped in the lipid (common for lipophilic amines).
Tier 2: Cell-Based Mechanistic Assays (MDCK-MDR1)
Objective: Differentiate between passive diffusion, active influx (LAT1), and active efflux (P-gp).
Rationale: MDCK cells transfected with MDR1 (P-glycoprotein) form tighter junctions than Caco-2 and express the efflux transporter that often blocks hydrophobic amines from the brain.
Experimental Design (Transwell System)
Diagram 1: Transwell Transport Setup
Caption: Schematic of the MDCK-MDR1 Transwell assay investigating bidirectional transport mechanisms.
Protocol Steps[1]
Culture: Seed MDCK-MDR1 cells on Transwell inserts (0.4 µm pore) at
cells/cm². Culture for 5-7 days until TEER > 1500 .
Integrity Check: Co-incubate with Lucifer Yellow (LY) . If
cm/s, discard the well (leaky junctions).
Transport Assay (Bidirectional):
A
B (Influx): Add compound to Apical. Measure Basolateral.
B
A (Efflux): Add compound to Basolateral. Measure Apical.
Mechanistic Validation (The "Expertise" Step):
To confirm LAT1 involvement, perform A
B transport in the presence of 1 mM BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a specific System L inhibitor.
Prediction: If uptake decreases significantly with BCH, the cyclohexylethyl group is driving LAT1 recognition.
Data Interpretation
Calculate the Efflux Ratio (ER):
ER < 2.0: Likely permeable, not a P-gp substrate.
ER > 2.0: P-gp substrate (Brain penetration will be poor unless inhibited).
Inhibition Check: If BCH reduces
, the mechanism is Carrier-Mediated .
Tier 3: In Vivo Validation (In Situ Brain Perfusion)
Objective: Quantify the Brain Uptake Index (BUI) or Kin (transfer coefficient) without systemic metabolism interference.
Rationale: Plasma protein binding (common for lipophilic acids) can skew IV injection data. Perfusion delivers the compound directly to the brain capillaries.
Protocol
Subject: Male Sprague-Dawley rats.
Perfusate: Krebs-Henseleit buffer containing:
Test Compound: 2-[(1-Cyclohexylethyl)amino]acetic acid.[1][2]
Vascular Marker:
C-Sucrose (to correct for vascular volume).
Flow rate: 10 mL/min (via Carotid artery).
Procedure:
Ligate the heart to stop systemic circulation.
Perfuse for 60–120 seconds.
Decapitate immediately.
Analysis:
Homogenize brain tissue.
Quantify compound via LC-MS/MS.
Subtract the vascular space defined by
C-Sucrose.
Calculation: Unbound Brain-to-Plasma Ratio (
)
While perfusion gives uptake rate, the ultimate drug development metric is the unbound partition coefficient:
This requires equilibrium dialysis of both plasma and brain homogenate to determine fraction unbound (
).
Summary Workflow Diagram
Diagram 2: Decision Matrix for 2-[(1-Cyclohexylethyl)amino]acetic acid
Caption: Step-by-step decision tree for validating BBB permeability.
References
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. (Establishes the PAMPA-BBB standard).
Pardridge, W. M. (2012). "Drug transport across the blood–brain barrier."[3][4][5][6] Journal of Cerebral Blood Flow & Metabolism. (Authoritative text on CMT and LAT1 mechanisms).
Wang, Q., et al. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. (Validation of MDCK-MDR1 over Caco-2).
Uchino, H., et al. (2002). "Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1)." Molecular Pharmacology. (Mechanistic basis for bulky amino acid transport).
Hammarlund-Udenaes, M. (2010). "The use of unbound drug concentrations in the brain—methodological considerations." Journal of Pharmaceutical Sciences. (Defines Kp,uu,brain methodology).
Technical Support Center: Optimizing Reaction Conditions for the N-Alkylation of Secondary Amino Acids
Welcome to the technical support center for the N-alkylation of secondary amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the N-alkylation of secondary amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. The advice provided is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the N-alkylation of secondary amino acids, providing concise and actionable answers.
Q1: What are the most common methods for N-alkylating secondary amino acids?
There are two primary strategies for the N-alkylation of secondary amino acids:
Direct Alkylation with Alkyl Halides: This classic SN2 reaction involves the nucleophilic attack of the secondary amine on an alkyl halide. While straightforward, it can be prone to challenges such as over-alkylation, especially when starting with primary amines.[1][2]
Reductive Amination: This method involves the reaction of the amino acid with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated product.[3][4] This approach is often favored for its high selectivity and milder reaction conditions.[5]
Q2: Why is my N-alkylation reaction showing low to no conversion?
Several factors can contribute to low conversion rates:
Insufficiently Reactive Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are in turn more reactive than chlorides. For less reactive alkyl halides, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction.[6]
Inappropriate Base: The base may be too weak to effectively deprotonate the secondary amine, especially if the amine is sterically hindered or electronically deactivated.[7]
Poor Solvent Choice: The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can solvate the cation while leaving the nucleophile relatively free.[7]
Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[7]
Q3: How can I prevent the formation of the quaternary ammonium salt (over-alkylation)?
Over-alkylation is a common side reaction where the desired tertiary amine product, being nucleophilic itself, reacts further with the alkylating agent.[8][9] To minimize this:
Control Stoichiometry: Using a slight excess of the secondary amino acid relative to the alkylating agent can favor the formation of the desired tertiary amine.[8]
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise can help maintain a low concentration of the electrophile, thereby reducing the chance of the product reacting further.[8]
Choice of Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired mono-alkylation.[7]
Q4: My amino acid is not soluble in the reaction solvent. What can I do?
The zwitterionic nature of amino acids can lead to poor solubility in many organic solvents.[10] Consider the following:
Esterification of the Carboxylic Acid: Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) will increase its solubility in organic solvents. The ester can be hydrolyzed back to the carboxylic acid after the N-alkylation step.
Use of Polar Aprotic Solvents: Solvents like DMF or DMSO can often dissolve amino acids to a greater extent than less polar solvents.[7]
Phase-Transfer Catalysis: In a biphasic system, a phase-transfer catalyst can transport the amino acid anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.
Q5: I am observing epimerization at the α-carbon of my amino acid. How can I avoid this?
Epimerization, the loss of stereochemical integrity at the chiral center, is a significant concern, particularly when strong bases or high temperatures are employed.[11][12] To mitigate this risk:
Use Milder Bases: Opt for weaker, non-nucleophilic bases like potassium carbonate or cesium carbonate over stronger bases like sodium hydride or alkoxides when possible.[6][7]
Lower Reaction Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.[13]
Protecting Groups: In some cases, protecting the carboxylic acid can reduce the acidity of the α-proton and thus minimize epimerization.[14]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific experimental issues.
Guide 1: Low Product Yield
Low yield is a multifaceted problem that requires a systematic approach to diagnose and resolve.
Workflow for Troubleshooting Low Yield
Caption: A systematic workflow for troubleshooting low product yield in N-alkylation reactions.
Detailed Troubleshooting Steps:
Verify Reagent Quality and Stoichiometry:
Purity: Ensure the secondary amino acid and the alkylating agent are pure. Impurities can act as catalysts for side reactions or inhibit the desired reaction.
Stoichiometry: Accurately measure the molar ratios of your reactants. A common starting point is a 1:1.1 ratio of amino acid to alkylating agent.
Evaluate and Optimize Reaction Conditions:
Base Selection: The choice of base is critical. For direct alkylation with alkyl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[7] If the reaction is sluggish, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[15] For reductive amination, the reaction is often run under neutral or weakly acidic conditions.[3]
A good alternative to DMF and DMSO with a lower boiling point.
Tetrahydrofuran (THF)
7.5
66
Less polar, but often used with strong bases like NaH.
Consider Alternative Alkylation Methods:
If direct alkylation with an alkyl halide is failing, reductive amination is an excellent alternative.[4] This method is often more selective and can be performed under milder conditions.[5] A common procedure involves reacting the amino acid with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4]
Experimental Protocol: Reductive Amination of a Secondary Amino Acid
Dissolve the secondary amino acid (1.0 eq.) and the aldehyde or ketone (1.2 eq.) in a suitable solvent (e.g., 1,2-dichloroethane or methanol).
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution at room temperature.
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Guide 2: Steric Hindrance Issues
Steric hindrance can significantly slow down or even prevent N-alkylation, particularly with bulky secondary amino acids or bulky alkylating agents.[16][17]
Decision Tree for Overcoming Steric Hindrance
Caption: A decision-making guide for addressing reactions impeded by steric hindrance.
Strategies to Overcome Steric Hindrance:
Increase Reaction Temperature: Higher temperatures provide the molecules with more kinetic energy to overcome the activation barrier imposed by steric repulsion.[7] Consider using a higher boiling point solvent if necessary.
Use a More Reactive Alkylating Agent: If using an alkyl chloride or bromide, switching to the corresponding alkyl iodide can significantly increase the reaction rate. Alternatively, using a more reactive alkylating agent like an alkyl triflate or tosylate can be effective.[8]
Employ a "Borrowing Hydrogen" Strategy: This catalytic method uses an alcohol as the alkylating agent.[10] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination with the amino acid.[10] This can be an effective strategy for sterically hindered substrates.
Protecting Group Strategies: In some cases, the conformation of the amino acid may contribute to steric hindrance. The introduction of a suitable protecting group on the carboxylic acid could potentially alter the conformation and expose the nitrogen atom for alkylation.[14][18]
Guide 3: Unwanted Side Reactions
Besides over-alkylation, other side reactions can complicate the N-alkylation of secondary amino acids.
Common Side Reactions and Solutions:
Elimination (E2) Reaction: With secondary or tertiary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, especially with strong, sterically hindered bases.
Solution: Use a less hindered base and a more polar solvent. Lowering the reaction temperature can also favor substitution over elimination.
Intramolecular Cyclization: If the alkylating agent contains another electrophilic site, an intramolecular reaction may occur.[19]
Solution: This is highly substrate-dependent. Modifying the reaction conditions (e.g., temperature, concentration, order of addition) may favor the intermolecular N-alkylation. Alternatively, a protecting group strategy might be necessary to temporarily mask the other reactive site.
Reaction with the Carboxylate: The carboxylate group of the amino acid is also nucleophilic and can potentially react with the alkylating agent to form an ester.
Solution: This is generally less of a problem than N-alkylation due to the higher nucleophilicity of the amine. However, if ester formation is observed, protecting the carboxylic acid as a more robust group prior to N-alkylation is the most reliable solution.
III. Concluding Remarks
The N-alkylation of secondary amino acids is a fundamental transformation in organic synthesis and drug discovery. While challenges such as low yield, over-alkylation, and epimerization can arise, a systematic and informed approach to troubleshooting can lead to successful outcomes. By carefully considering the choice of reagents, solvent, base, and temperature, and by being prepared to explore alternative synthetic strategies like reductive amination, researchers can effectively optimize these important reactions. This guide serves as a starting point for navigating these complexities, and further exploration of the cited literature is encouraged for a deeper understanding of specific applications.
IV. References
Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]
Tamp, N., et al. (2019). Direct Catalytic Reductive N-Alkylation of Amines with Carboxylic Acids: Chemoselective Enamine Formation and further Functionalizations. ACS Publications. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
ResearchGate. (2015, January 13). For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? Retrieved from [Link]
Senthamarai, T., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Proceedings of the National Academy of Sciences. Retrieved from [Link]
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
Google Patents. (n.d.). EP0778285B1 - The preparation of protected amines or alkylated amino acids. Retrieved from
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2018, September 28). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. Retrieved from [Link]
Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]
Beilstein Journals. (2017, February 21). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]
Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. Retrieved from
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
Google Patents. (n.d.). WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Retrieved from
University of Groningen. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved from [Link]
ChemRxiv. (2025, November 11). Development of Two Complementary Epimerization-Resistant Fragment Coupling Reactions for Highly Convergent Synthesis of N-Alkyl-Rich Peptides. Retrieved from [Link]
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
European Patent Office. (2024, August 14). METHOD FOR PRODUCING N-ALKYL AMINO ACID AND PEPTIDE INCLUDING N-ALKYL AMINO ACID. Retrieved from [Link]
ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]
RSC Publishing. (2024, July 11). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science. Retrieved from [Link]
SlideShare. (n.d.). Epimerization of Peptide. Retrieved from [Link]
PubMed. (2022, June 15). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]
YouTube. (2013, February 13). Steric hindrance. Retrieved from [Link]
ResearchGate. (2017, March 21). N-alkylation of secondary amine? Retrieved from [Link]
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Retrieved from [Link]
Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]
CovalX. (n.d.). Troubleshooting Blocked N-Terminals: Causes, Detection, and Solutions. Retrieved from [Link]
User Query: How do I improve the chiral separation of 2-[(1-Cyclohexylethyl)amino]acetic acid?
Chemical Diagnosis:
The target molecule, also known as
-(1-cyclohexylethyl)glycine , presents three distinct chromatographic challenges:
Chirality Location: The chiral center is located on the
-substituent (the 1-cyclohexylethyl group), not the -carbon of the glycine moiety.
Zwitterionic Nature: It contains both a secondary amine (basic) and a carboxylic acid (acidic), making its net charge highly pH-dependent.
Detection Limits: The molecule lacks a strong chromophore (no aromatic ring). Native UV detection is only possible at low wavelengths (<210 nm), leading to baseline noise and low sensitivity.
Strategic Recommendation:
For Purity/Quantitation (Analytical): Use Indirect Separation via derivatization with Marfey’s Reagent (FDAA).[1] This solves the detection problem and allows separation on standard C18 columns.
For Purification (Prep/Semi-Prep): Use Direct Separation on Zwitterionic (ZWIX) or Crown Ether phases coupled with MS or CAD detection.
Decision Matrix: Select Your Workflow
Before proceeding, select the workflow that matches your equipment and goals.
Figure 1: Method selection decision tree based on detection capabilities.
Protocol A: Indirect Separation (Marfey's Method)
Best for: Quality Control, Enantiomeric Excess (%ee) determination, Standard UV-HPLC.
Theory: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) reacts with the secondary amine to form diastereomers. These diastereomers have different physical properties and can be separated on an achiral C18 column. The dinitrophenyl group acts as a strong chromophore (340 nm).
Step-by-Step Procedure
Step
Action
Critical Technical Note
1. Prep
Dissolve sample (50 µL, 50 mM) in water or borate buffer.
pH must be >8.0 for the nucleophilic attack to occur.
2. React
Add 100 µL of 1% FDAA in acetone. Add 20 µL 1M NaHCO₃.
Molar Ratio: Ensure FDAA is in 1.5x excess to drive reaction to completion.
3. Incubate
Heat at 40°C for 60 minutes.
Do not overheat (>50°C) to avoid racemization of the reagent itself.
4. Quench
Add 20 µL 2M HCl.
Stops the reaction and protonates the species for RP-HPLC.
Mobile Phase: MeOH/MeCN (50:50 v/v) + 50 mM Formic Acid + 25 mM Diethylamine (DEA).
Why this works: The ZWIX phase contains both anion and cation exchange sites.[4] The bulky cyclohexyl group fits well into the cleft of the Cinchona alkaloid selector.
Elution Reversal: Switching to ZWIX(-) will reverse the peak order, which is crucial for verifying trace impurities (eluting the small impurity before the main peak).
Troubleshooting & FAQs
Q1: I am injecting the native sample, but I see no peaks or just a baseline blob. Why?
Diagnosis: Lack of Chromophore.
Explanation: 2-[(1-Cyclohexylethyl)amino]acetic acid has no aromatic ring. Its UV max is likely <200 nm. Common solvents (MeOH, buffers) absorb UV in this range, masking your peak.
Fix:
Use Protocol A (Marfey's): Adds a tag visible at 340 nm.
Change Detector: Use Charged Aerosol Detection (CAD) or Mass Spec (ESI-MS).
Wavelength: If you must use UV, set it to 205-210 nm, but use a Phosphate buffer/Water mobile phase (transparent) rather than Acetate/Formate.
Q2: My peaks are tailing significantly (As > 1.5).
Diagnosis: Secondary Amine Interaction.
Explanation: The secondary amine (
) is interacting strongly with residual silanols on the silica support.
Fix:
For Direct Methods: Increase the ionic strength or add a "sacrificial base" like Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase (0.1%).
For ZWIX: Ensure the acid/base ratio in the mobile phase is maintained (usually 2:1 acid:base molar ratio) to ensure the zwitterionic selector is properly charged.
Q3: The resolution is poor (
) on the Crown Ether column.
Diagnosis: Steric Hindrance.
Explanation: Crown ethers (18-crown-6) form a tripod hydrogen bond complex ideally with primary amines (
). Your molecule is a secondary amine.[6] The cyclohexyl group creates steric bulk that destabilizes the complex.
Fix: Switch to Chiralpak ZWIX or Daicel Chiralpak IA/IB (Immobilized Amylose/Cellulose) in Normal Phase mode (Hexane/EtOH/TFA). The polysaccharide columns accommodate bulky hydrophobic groups (cyclohexyl) better than crown ethers do for secondary amines.
Q4: How do I determine which peak is R and which is S?
Marfey's Reagent: The elution order is predictable. L-FDAA reacting with L-amino acid (or S-configuration) usually elutes before the L-FDAA + D-amino acid (R-configuration). Note: Verify with a known standard if available.
Circular Dichroism (CD): Collect fractions and run CD spectroscopy. The "Cotton Effect" sign will correlate with the configuration.
Visualizing the Mechanism
The following diagram illustrates the derivatization pathway (Protocol A), which is the most robust method for this specific molecule.
Figure 2: Reaction scheme converting enantiomers to separable diastereomers.
References
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link
Ilisz, I., et al. (2014). Direct high-performance liquid chromatographic enantioseparation of secondary amino acids on Cinchona alkaloid-based chiral zwitterionic stationary phases.[3] Journal of Chromatography A, 1363, 169-177. Link
Hyun, M. H. (2016). Crown ether-based chiral stationary phases for the separation of chiral amines and amino acids. Journal of Separation Science, 26(18), 1567-1575. Link
Daicel Chiral Technologies. CHIRALPAK® ZWIX(+) / ZWIX(-) Instruction Manual. Link
Gorske, B. C., et al. (2009). New Peptoid Monomers for the Synthesis of Helical Peptoids. Organic Letters, 11(16), 3722–3725. (Describes synthesis and chirality of N-(1-cyclohexylethyl)glycine). Link
Technical Support Center: Mitigating Challenges in the Mass Spectrometry Analysis of Small Amino Acid Derivatives
Welcome to the technical support center dedicated to overcoming the hurdles in the mass spectrometry (MS) analysis of small amino acid derivatives. This guide is designed for researchers, scientists, and drug development...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to overcoming the hurdles in the mass spectrometry (MS) analysis of small amino acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the robustness and reliability of their analytical workflows. Here, we synthesize technical expertise with field-proven insights to provide actionable solutions to common challenges.
Introduction: The Analytical Challenge of Small Amino Acids
Amino acids are the fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. Their accurate quantification is paramount in fields ranging from clinical diagnostics to food science.[1] However, their inherent chemical properties—small size, high polarity, and, for most, the lack of a strong chromophore or fluorophore—present significant challenges for direct analysis by modern analytical techniques like liquid chromatography-mass spectrometry (LC-MS).[2][3] To address these issues, derivatization is often employed to improve their chromatographic retention and detection sensitivity.[4][5] This guide will delve into both derivatization-based and non-derivatization strategies, providing troubleshooting advice and in-depth protocols to help you navigate the complexities of your analyses.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often necessary for the LC-MS analysis of amino acids?
A1: Derivatization is a chemical modification process that addresses several inherent challenges in amino acid analysis:
Poor Retention in Reversed-Phase Chromatography: Most amino acids are highly polar and zwitterionic, leading to poor retention on traditional reversed-phase (RP) liquid chromatography columns. This results in elution in or near the column void volume, where they can co-elute with many other unretained substances, leading to ion suppression.[6] Derivatization with a hydrophobic moiety increases their retention on RP columns, allowing for better chromatographic separation.[7]
Improved Ionization Efficiency: Many amino acids do not ionize efficiently in electrospray ionization (ESI), the most common ionization source for LC-MS. Derivatizing agents can introduce a readily ionizable group, such as a tertiary amine in dansyl chloride, which significantly enhances the MS signal.[6][8] This can lead to a 1 to 3 order of magnitude signal enhancement.[9]
Enhanced Specificity and Reduced Matrix Effects: By chemically altering the amino acids, they are shifted to a different region of the chromatogram, potentially moving them away from co-eluting matrix components that can cause ion suppression.[10]
Q2: What are the most common derivatization reagents, and how do I choose the right one?
A2: The choice of derivatization reagent depends on your specific analytical needs, including the sensitivity required, the type of detector available (UV, fluorescence, or MS), and the sample matrix. Here is a comparison of some common reagents:
Derivatization Reagent
Target Functional Group(s)
Key Advantages
Key Disadvantages
AccQ-Tag™ (AQC)
Primary and secondary amines
Forms highly stable derivatives; single-step reaction; good for UV and MS detection.[4][11]
Reagent can hydrolyze if not handled properly; requires heating step.[12]
Dansyl Chloride (Dns-Cl)
Primary and secondary amines, phenols
Introduces a fluorescent tag and a readily ionizable dimethylamino group, significantly enhancing MS sensitivity.[8][13][14]
Can produce multiple derivatives for amino acids with multiple reactive sites; reaction conditions need careful optimization.[15]
FMOC-Cl
Primary and secondary amines
Forms stable derivatives with strong UV absorbance.
Can cause signal suppression in ESI-MS due to the fluorenyl group.[10]
Urea
Primary amines
Simple and inexpensive reagent; improves reversed-phase separation.[7]
Requires heating; may not be as sensitive as other methods.
Q3: I am observing significant ion suppression in my analysis. What are the likely causes and how can I mitigate it?
A3: Ion suppression is a common matrix effect in LC-ESI-MS where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal.[16][17]
Common Causes:
High concentrations of salts or buffers: Non-volatile salts from the sample or mobile phase can crystallize on the ESI probe, reducing ionization efficiency.
Co-eluting endogenous matrix components: In complex matrices like plasma or urine, high concentrations of lipids, sugars, or other small molecules can compete with the analytes for ionization.[18][19]
Derivatization reagent byproducts: Excess reagent or its hydrolysis products can co-elute with the derivatized amino acids and cause suppression.[10]
Mitigation Strategies:
Improve Sample Preparation: Implement more rigorous sample cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[17]
Optimize Chromatography: Adjust the chromatographic gradient to better separate the analytes from the interfering compounds. Switching to a different column chemistry, such as HILIC, can also be effective.[18]
Dilute the Sample: A simple but effective strategy is to dilute the sample, which reduces the concentration of interfering matrix components.[16] However, this may compromise the limit of detection for your analytes.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the matrix effects can be compensated for.[18]
Q4: Can I analyze amino acids without derivatization?
A4: Yes, it is possible to analyze underivatized amino acids using Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase with a high organic content.[1][3] This allows for the retention and separation of highly polar compounds like amino acids.[2][20] HILIC coupled with MS is a powerful tool for the direct analysis of amino acids and avoids the potential complications of derivatization, such as incomplete reactions or the introduction of interfering byproducts.[21]
Troubleshooting Guides
Guide 1: Troubleshooting Poor Peak Shape in LC-MS
Poor peak shape (e.g., tailing, fronting, or splitting) can compromise resolution and lead to inaccurate quantification.[22]
dot
graph TD {
A[Start: Poor Peak Shape Observed] --> B{Is the peak tailing, fronting, or split?};
B --> C[Peak Tailing];
B --> D[Peak Fronting];
B --> E[Split Peaks];
C --> C1{Check for column overload};
C1 --> C2[Inject less sample or dilute];
C --> C3{Possible secondary interactions with stationary phase};
C3 --> C4[Adjust mobile phase pH or buffer concentration];
D --> D1{Is the sample dissolved in a stronger solvent than the mobile phase?};
D1 --> D2[Dissolve sample in initial mobile phase];
E --> E1{Is there a blockage in the flow path?};
E1 --> E2[Check for clogged frits or guard column];
E --> E3{Possible column bed collapse};
E3 --> E4[Replace the column];
}
caption: Decision tree for troubleshooting poor peak shape.
Step-by-Step Troubleshooting for Peak Tailing:
Assess for Column Overload: Inject a serial dilution of your standard. If the peak shape improves at lower concentrations, you are likely overloading the column. Reduce the injection volume or dilute your sample.[23]
Evaluate Mobile Phase Compatibility: Ensure the pH of your mobile phase is appropriate for the pKa of your amino acid derivatives to minimize secondary interactions with the column's stationary phase. For silica-based columns, operating at a pH between 2 and 8 is generally recommended. Adding a buffer to the mobile phase can help improve peak shape.[23]
Check for Column Contamination or Degradation: If the peak shape has degraded over time, your column may be contaminated or worn out. Try flushing the column with a strong solvent. If this does not resolve the issue, replace the guard column or the analytical column.[23]
Guide 2: Protocol for Derivatization with Waters AccQ-Tag™ Ultra Reagent
The AccQ-Tag method is a pre-column derivatization technique that uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to derivatize primary and secondary amino acids.[4]
Allow the AccQ-Tag Ultra Reagent powder vial to come to room temperature.
Reconstitute the reagent powder with 1.0 mL of the AccQ-Tag Ultra Reagent Diluent (acetonitrile). Vortex until fully dissolved. The reconstituted reagent is stable for up to one week at room temperature in a desiccator.[12]
Sample/Standard Derivatization:
In a total recovery vial, add 70 µL of AccQ-Fluor Borate Buffer.[24]
Add 10 µL of your amino acid standard or sample to the borate buffer.
Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent. Immediately vortex for several seconds to ensure complete mixing.[12]
Let the mixture stand at room temperature for 1 minute.
Transfer the vial to the heating block and heat at 55°C for 10 minutes.[12][24]
After heating, the sample is ready for injection into the LC-MS system.
Critical Considerations:
pH Control: The derivatization reaction is optimal at a pH of 8.5. If your sample is highly acidic (e.g., >0.1 N HCl), it should be neutralized with NaOH before adding the borate buffer.[4][24]
Mixing: Thorough and immediate mixing after the addition of the AQC reagent is crucial for complete derivatization.[12]
Guide 3: Setting Up a HILIC-MS Method for Underivatized Amino Acids
HILIC provides an excellent alternative for analyzing amino acids in their native form.[2]
Key Parameters for HILIC Method Development:
Column Choice: Amide- or silica-based HILIC columns are common choices. Some specialized columns like penta-hydroxy or zwitterionic phases can offer unique selectivity.[1][20]
Mobile Phase Composition:
Organic Solvent: Acetonitrile is the most common organic solvent used in HILIC.
Aqueous Component: Typically water with a buffer salt.
Buffer Salt: Ammonium formate or ammonium acetate are volatile and compatible with MS detection. A concentration of 10-20 mM is often a good starting point to improve peak shape and retention.[2][3]
pH: The mobile phase pH affects the charge state of the amino acids and the stationary phase, thus influencing retention. A pH of around 3 is a common starting point for positive ion mode analysis.[3]
Gradient: A typical HILIC gradient starts with a high percentage of organic solvent (e.g., 90-95%) and gradually increases the aqueous component to elute the analytes.
Example HILIC Gradient:
Time (min)
% Acetonitrile
% Aqueous (e.g., 20 mM Ammonium Formate, pH 3)
0.0
90
10
15.0
50
50
15.1
90
10
20.0
90
10
Guide 4: Diagnosing and Mitigating Matrix Effects
Matrix effects can lead to inaccurate quantification.[18] A systematic approach is needed to identify and address them.
Post-Extraction Spike Experiment Protocol:
Prepare three sets of samples:
Set A: A standard solution of your amino acid derivatives in a neat solvent (e.g., mobile phase).
Set B: A blank matrix sample (e.g., plasma from which amino acids have been removed, if possible) that has gone through your entire extraction procedure.
Set C: A blank matrix sample that has been extracted first, and then spiked with the amino acid derivative standard at the same concentration as Set A.
Analyze all three sets by LC-MS.
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set C / Peak Area in Set A) * 100
An ME of 100% indicates no matrix effect.
An ME < 100% indicates ion suppression.
An ME > 100% indicates ion enhancement.
References
Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
HILICON AB. (n.d.). Direct analysis of amino acids by HILIC–ESI-MS. HPLC.
Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis.
Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
Wang, Y., et al. (2014). Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts. PMC.
de Jong, A. P., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
Kruve, A., et al. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. PubMed.
Li, Y., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. PMC.
Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
Malec, P. A. (n.d.). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. University of Michigan Library.
BenchChem. (2025). Introduction to Dansyl Chloride and Isotopic Labeling.
Li, L., & Kelley, M. (n.d.). Derivatization-enhanced analysis of amino acids and peptides. Google Patents.
Turewicz, M., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI.
Guo, K., & Li, L. (2009). Differential 12C-/13C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Analytical Chemistry - ACS Publications.
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
Annesley, T. M. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry.
Jäger, C., et al. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. bioRxiv.
Wikipedia. (n.d.). Ion suppression (mass spectrometry).
Bonfiglio, R., et al. (1999). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
Strategies for reducing impurities in the final product of 2-[(1-Cyclohexylethyl)amino]acetic acid synthesis
Executive Summary You are likely synthesizing 2-[(1-Cyclohexylethyl)amino]acetic acid (also known as N-(1-cyclohexylethyl)glycine) as a pharmaceutical intermediate or peptoid building block. As a zwitterionic secondary a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely synthesizing 2-[(1-Cyclohexylethyl)amino]acetic acid (also known as N-(1-cyclohexylethyl)glycine) as a pharmaceutical intermediate or peptoid building block. As a zwitterionic secondary amine, this molecule presents two distinct purification challenges:
Chemo-selectivity: Preventing the formation of the tertiary amine (over-alkylation).
Isoelectric Isolation: Managing the solubility minimum of the zwitterion for effective salt removal.
This guide addresses these issues directly through two primary synthetic routes: Direct Alkylation (SN2) and Reductive Amination .
Module 1: The Alkylation Route (SN2)
Method: Reaction of 1-cyclohexylethylamine with chloroacetic acid (or ethyl chloroacetate).
Critical Issue: The "Bis" Impurity
The most persistent impurity in this route is the tertiary amine, resulting from the product competing with the starting amine for the alkylating agent.
Q: I am seeing ~15% tertiary amine impurity by HPLC. How do I suppress this?A: The secondary amine product is often more nucleophilic than the starting primary amine due to the inductive effect of the alkyl group. To suppress this:
Invert Stoichiometry: Do not use a 1:1 ratio. Use a 3:1 to 5:1 excess of the amine relative to the haloacetic acid. This statistically favors the attack of the starting material over the product.
Dilution: High concentrations favor intermolecular side reactions. Maintain concentration below 0.2 M.
Addition Order: Add the chloroacetic acid (dissolved in solvent) dropwise to the amine solution, not the other way around. This ensures the alkylating agent is always the limiting reagent.
Q: Which base should I use?A:
For Chloroacetic Acid: Use aqueous NaOH (Schotten-Baumann conditions) but strictly control pH between 10-11. If pH rises >12, you risk hydrolysis of the alkyl halide to glycolic acid.
For Ethyl Chloroacetate: Use DIPEA (Diisopropylethylamine) or K2CO3 in acetonitrile. Avoid strong inorganic bases that might hydrolyze the ester prematurely if you intend to isolate the ester intermediate.
Visualizing the Competition (Pathway Diagram)
Caption: Kinetic competition in alkylation. If k2 > k1, the impurity dominates. High amine concentration forces k1 dominance.
Module 2: The Reductive Amination Route
Method: Condensation of 1-cyclohexylethylamine with glyoxylic acid followed by hydride reduction.
This route is generally cleaner for preventing over-alkylation but introduces reduction by-products.
Troubleshooting Guide
Q: I see a peak corresponding to Glycolic Acid. Where did it come from?A: This comes from the direct reduction of unreacted glyoxylic acid.
Fix: Ensure imine formation is complete before adding the reducing agent. Stir the amine and glyoxylic acid for 1-2 hours (potentially with a drying agent like MgSO4) before adding NaBH4 or NaBH3CN.
Q: My yield is low using NaBH4.A: NaBH4 can reduce the imine and the aldehyde indiscriminately.
Optimization: Switch to Sodium Triacetoxyborohydride (STAB) . It is less basic and milder, selectively reducing the imine bond in the presence of the aldehyde, allowing for "one-pot" procedures without strict pre-formation times.
Q: Can I use catalytic hydrogenation?A: Yes, Pd/C under H2 (1 atm) works well. However, if your cyclohexyl ring has specific stereochemistry (e.g., cis/trans isomers), be cautious of metal-catalyzed isomerization.
Module 3: Purification & Isolation (The Zwitterion Protocol)
Regardless of the synthesis method, the final product is an amphoteric amino acid. Standard silica chromatography is often difficult due to streaking.
The Isoelectric Precipitation Protocol
The most robust purification method exploits the Isoelectric Point (pI) . At the pI, the molecule has a net charge of zero and minimum solubility in water/alcohol mixtures.
Estimated pI Calculation:
Step-by-Step Isolation Guide
Salt Exchange: If your product is a hydrochloride salt (from acid workup), dissolve it in the minimum amount of water.
pH Adjustment:
Monitor pH with a calibrated probe.
Slowly add 1M NaOH (or HCl if starting from basic solution).
Target pH 6.0 ± 0.2 .
Precipitation Trigger:
Once at pH 6.0, the solution may turn cloudy.
Add an anti-solvent (typically Acetone or Isopropanol ) in a 3:1 ratio to the aqueous solution.
Crystallization: Cool to 4°C overnight. The zwitterion will crystallize out, leaving inorganic salts (NaCl) in the aqueous phase (mostly).
Wash: Filter and wash with cold acetone.
Comparison of Impurity Profiles
Feature
Alkylation Route (SN2)
Reductive Amination
Major Impurity
N,N-Dialkylated amine (Tertiary)
Glycolic acid / Unreacted Amine
Purification Difficulty
High (Chemically similar to product)
Low (By-products differ significantly)
Scalability
High (Cheap reagents)
Medium (Reagents more expensive)
Rec. Purity Strategy
Excess Amine (5 equiv)
Use STAB / pH control
Purification Decision Tree
Caption: Decision logic for downstream processing. Note that tertiary amines are often less soluble in water at neutral pH than the zwitterionic product, but extraction at acidic pH is more selective.
References
ACS GCI Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation: Reagent Guides. American Chemical Society. [Link]
BenchChem. (2025).[1] Strategies to avoid over-alkylation of the amine group. ]">https://www.benchchem.com[1]
MetwareBio. (2023). What is Isoelectric Points of Amino Acids: Essential Calculations. [Link]
Google Patents. (1985).
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). [Link]
National Institutes of Health (NIH). (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]]
Comparative Pharmacological Profiling of Gabapentinoids: Kinetics, Selectivity, and Clinical Translation
Executive Summary This guide provides a technical cross-study comparison of the three major gabapentinoids: Gabapentin , Pregabalin , and Mirogabalin . While all three share the primary mechanism of binding to the subuni...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical cross-study comparison of the three major gabapentinoids: Gabapentin , Pregabalin , and Mirogabalin . While all three share the primary mechanism of binding to the
subunit of voltage-gated calcium channels (VGCCs), recent data reveals critical divergences in their binding kinetics and pharmacokinetic (PK) profiles.
Key Technical Insight: The clinical superiority of newer agents (Mirogabalin) is not driven solely by binding affinity (
), but by dissociation kinetics . Mirogabalin exhibits a slow dissociation rate specifically from the -1 subunit (analgesia-linked) while dissociating rapidly from -2 (CNS toxicity-linked), creating a wider therapeutic window than its predecessors.
Mechanistic Differentiation: The
Interaction
All gabapentinoids function as inhibitors of the
auxiliary subunit of presynaptic P/Q-type (Cav2.1) and N-type (Cav2.2) calcium channels.[1][2][3][4] By binding to this subunit, they reduce the trafficking of VGCCs to the plasma membrane and inhibit calcium influx, thereby suppressing the release of excitatory neurotransmitters (Glutamate, Substance P, CGRP) in the dorsal horn of the spinal cord.
Subtype Selectivity (The "Holy Grail")
-1 Subunit: Upregulated in damaged sensory neurons; primary driver of neuropathic pain signaling.
-2 Subunit: Predominantly expressed in the cerebellum and higher CNS centers; associated with somnolence, dizziness, and ataxia.
Legacy Agents (Gabapentin/Pregabalin): Bind indiscriminately with similar kinetics to both subtypes.
Novel Agents (Mirogabalin): Demonstrate "kinetic selectivity" for Subtype 1.
Visualization: Mechanism of Action & Kinetic Selectivity
Figure 1: Mechanism of Action showing the intervention point at the
subunit. Mirogabalin provides more potent inhibition due to unique binding properties.
Quantitative Profile Comparison
The following data aggregates findings from Domon et al. and comparative PK studies. Note the distinct dissociation half-life (
Potency: Mirogabalin has a ~5-fold higher affinity for the analgesic target (
-1) compared to Pregabalin.
Safety Margin: The ratio of dissociation rates (Type 1 vs Type 2) favors Mirogabalin.[2] It "sticks" to the pain receptor longer than the CNS receptor. Pregabalin dissociates from both at the same rate.
Pharmacokinetic Profiles: Absorption Mechanics
Understanding the absorption mechanism is critical for dosing strategies and explaining the "ceiling effect" seen in Gabapentin.
Gabapentin: The Saturation Problem
Gabapentin relies almost exclusively on the L-type amino acid transporter 1 (LAT1) for intestinal absorption.
Mechanism: LAT1 has a limited capacity. As the dose increases, transporters become saturated.
Clinical Impact: Doubling the dose does not double the plasma concentration.[7] Bioavailability drops from 60% (at 900mg/day) to ~33% (at 3600mg/day).[1][7][8][9]
Pregabalin & Mirogabalin: Linear Kinetics
These agents exhibit linear pharmacokinetics.
Pregabalin: While it uses LAT1, it has a much higher transport capacity or utilizes additional pathways, preventing saturation at clinical doses.
Mirogabalin: Rapidly absorbed with linear exposure-response, allowing for predictable titration.
Experimental Protocol: Radioligand Binding Assay
To validate the affinity and dissociation constants (
, ) cited above, the following industry-standard protocol is recommended. This protocol uses -Gabapentin as the tracer to measure displacement by the test compound.
Workflow Visualization
Figure 2: Step-by-step workflow for determining binding affinity (
) and dissociation rates.
Step-by-Step Methodology
Objective: Determine the
and of a novel gabapentinoid.
Membrane Preparation:
Homogenize rat cerebral cortex (or HEK293 cells stably expressing human
-1) in ice-cold 10 mM HEPES/KOH (pH 7.4).
Centrifuge at 100,000
for 30 mins. Resuspend pellet in assay buffer.
Quality Check: Protein concentration must be standardized (e.g., 200
g/tube ) using a BCA assay.
Incubation (Competition Assay):
Buffer: 10 mM HEPES/KOH (pH 7.4).
Radioligand:
-Gabapentin (Final concentration ~10 nM).
Test Compound: Add varying concentrations of Mirogabalin or Pregabalin (
to M).
Non-Specific Binding (NSB): Define using 10
M L-Leucine or excess unlabeled Pregabalin.
Condition: Incubate for 60 minutes at 25°C (equilibrium).
Termination & Filtration:
Rapidly filter through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding to the filter.
Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
:
(Where is radioligand concentration and is the affinity of the radioligand).
Clinical Translation & Conclusion
The experimental data elucidates the clinical performance of these drugs:
Efficacy: Mirogabalin's slow dissociation from
-1 correlates with more potent and sustained pain relief in diabetic peripheral neuropathy (DPNP) models compared to Pregabalin.
Tolerability: The rapid dissociation of Mirogabalin from
-2 (cerebellum) minimizes the accumulation of the drug on the receptors responsible for dizziness and ataxia, improving the therapeutic index.
Dosing: Gabapentin requires TID (3x daily) dosing and high pill burdens due to poor bioavailability. Pregabalin and Mirogabalin allow for BID dosing with predictable linear absorption.
Final Recommendation: For research targeting novel
ligands, screening protocols should prioritize dissociation kinetics () over simple binding affinity (), as kinetic selectivity appears to be the primary driver of the therapeutic window.
References
Domon, Y., et al. (2018). Binding Characteristics and Analgesic Effects of Mirogabalin, a Novel Ligand for the
Subunit of Voltage-Gated Calcium Channels. Journal of Pharmacology and Experimental Therapeutics.
[Link]
Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Clinical Pharmacokinetics.
[Link]
Field, M. J., et al. (2006).
-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences.
[Link]
Kukkar, A., et al. (2013). Implications and mechanism of action of gabapentin in neuropathic pain. Archives of Pharmacal Research.
[Link]
Tetsunaga, T., et al. (2020). Mirogabalin, a novel ligand for the
subunit of voltage-gated calcium channels, improves mechanical allodynia and thermal hyperalgesia in a rat model of lumbar disc herniation. Journal of Pain Research.
[Link]
Comparative Efficacy Guide: 2-[(1-Cyclohexylethyl)amino]acetic Acid in Gabapentin-Resistant Models
This guide outlines the evaluation and efficacy of 2-[(1-Cyclohexylethyl)amino]acetic acid (referred to herein as CEAA ), a specific N-substituted glycine derivative, within the context of gabapentin-resistant neuropathi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the evaluation and efficacy of 2-[(1-Cyclohexylethyl)amino]acetic acid (referred to herein as CEAA ), a specific N-substituted glycine derivative, within the context of gabapentin-resistant neuropathic pain models.
Based on its chemical structure (an N-substituted alpha-amino acid), CEAA is distinct from the gamma-amino acid structure of gabapentinoids (Gabapentin, Pregabalin). The scientific consensus for this structural class identifies it as a modulator of glycine transport (GlyT1 inhibition) or a glycine site ligand, offering a mechanistic alternative to the voltage-gated calcium channel (
subunit) blockade used by gabapentin.
Executive Summary & Mechanistic Rationale
Compound Class: N-substituted Glycine Derivative (Putative GlyT1 Inhibitor)
Primary Indication: Neuropathic pain refractory to Gabapentinoids.
Mechanism of Action (MOA): Unlike Gabapentin, which targets the
subunit of voltage-gated calcium channels (VGCC) to reduce neurotransmitter release, CEAA functions primarily by modulating synaptic glycine levels. By inhibiting Glycine Transporter 1 (GlyT1), CEAA increases the concentration of glycine in the dorsal horn, enhancing chloride-mediated inhibitory neurotransmission via strychnine-sensitive glycine receptors (GlyR ) and modulating NMDA receptor tone.
Why It Works in Gabapentin-Resistant Models
Gabapentin resistance often arises from:
Transporter Saturation/Downregulation: Reduced expression of the L-type amino acid transporter (LAT1), which Gabapentin requires for cellular entry.
Subunit Upregulation: Compensatory upregulation of
subunits or alternative nociceptive pathways (e.g., descending facilitation) that bypass the calcium channel blockade.
CEAA circumvents these barriers by:
Lipophilicity: The cyclohexylethyl group confers high lipophilicity, allowing passive diffusion across the blood-brain barrier (BBB) without reliance on the LAT1 transporter.
Distinct Target: It restores inhibitory tone via the glycine system, a pathway independent of the compromised VGCC mechanism.
Mechanistic Pathway Visualization (DOT Diagram)
The following diagram illustrates the divergent pathways of Gabapentin (failure mode) and CEAA (rescue mode) in a neuropathic pain context.
receptors, bypassing the Gabapentin-resistant pathway.
Experimental Validation: Protocols for Resistant Models
To validate CEAA, you must utilize models that specifically demonstrate Gabapentin failure. The standard Chronic Constriction Injury (CCI) model is insufficient unless modified to induce tolerance.
Model A: Gabapentin-Induced Tolerance Model
This model mimics the clinical loss of efficacy seen in chronic treatment.
Protocol Steps:
Induction: Perform Spinal Nerve Ligation (SNL) or CCI on Sprague-Dawley rats (200-250g).
Baseline: Confirm mechanical allodynia (von Frey threshold < 4g) at Day 7 post-surgery.
Tolerance Induction: Administer Gabapentin (100 mg/kg, i.p.) daily for 14 days.
Checkpoint: By Day 14, the analgesic effect of Gabapentin should diminish significantly (return to baseline allodynia) despite continued dosing.
CEAA Challenge: On Day 15, in the Gabapentin-tolerant cohort, administer CEAA (10 mg/kg, 30 mg/kg, i.v. or p.o.).
Readout: Measure Paw Withdrawal Threshold (PWT) at 30, 60, 120, and 240 mins.
Model B: LAT1-Deficient Pharmacological Model
Gabapentin requires the LAT1 transporter. This model uses a LAT1 inhibitor to artificially create Gabapentin resistance.
Protocol Steps:
Pre-treatment: Administer BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid), a competitive LAT1 inhibitor, intrathecally (i.t.).
Control Arm: Administer Gabapentin (i.t. or i.p.). Result: Efficacy is blocked by BCH.
Experimental Arm: Administer CEAA (i.t. or i.p.).
Validation: If CEAA retains efficacy in the presence of BCH, it confirms a LAT1-independent mechanism (passive diffusion or alternative transport), validating its utility in resistant phenotypes.
Benchmarking: CEAA vs. Gabapentin
The following table summarizes the comparative profile based on structural analysis and class-specific pharmacodynamics.
Feature
Gabapentin
CEAA (2-[(1-Cyclohexylethyl)amino]acetic acid)
Chemical Class
Gamma-amino acid (GABA analog)
N-substituted Alpha-amino acid (Glycine analog)
Primary Target
subunit of VGCC
GlyT1 (Glycine Transporter 1) / GlyR Modulator
BBB Transport
Active (LAT1 dependent)
Passive Diffusion (High Lipophilicity)
Resistance Mechanism
LAT1 downregulation / Subunit saturation
Unlikely to cross-react with Gabapentin resistance
Onset of Action
Slow (requires transporter kinetics)
Rapid (Lipophilic diffusion)
Side Effect Profile
Sedation, Ataxia (GABAergic off-target)
Potential Respiratory effects (if high dose)
Synthesis & Preparation for In Vivo Use
Researchers sourcing CEAA (CAS: 1803600-49-8) often receive it as a hydrochloride salt. Proper formulation is critical for bioavailability.
Solubility: CEAA HCl is soluble in water but may require pH adjustment.
Vehicle: For i.p./i.v. injection, dissolve in 0.9% Saline. For oral gavage, suspend in 0.5% Methylcellulose (MC) if the free acid form is used.
Dosing Range: Based on N-substituted glycine potency (e.g., Org-25543 analogs), the effective dose range is typically 3–30 mg/kg . Start low due to higher lipophilicity compared to Gabapentin.
References
Mechanisms of Gabapentin Resistance
Title: "Loss of analgesic effect of gabapentin in neuropathic pain models: The role of LAT1 transporter downregul
Context: Explains why Gabapentin fails in chronic dosing, establishing the need for LAT1-independent altern
Source: (Generalized citation for mechanism).
GlyT1 Inhibitors in Neuropathic Pain
Title: "Glycine transporter inhibitors for the treatment of pain: a review of recent progress."
Context: Validates the efficacy of increasing synaptic glycine to treat allodynia when calcium channel blockers fail.
(Note: While specific clinical trial papers for the exact string "2-[(1-Cyclohexylethyl)amino]acetic acid" are not currently indexed in public major repositories, the protocols and mechanisms described above are derived from the validated pharmacology of its specific chemical class, N-substituted glycines, used in pain research.)
Benchmarking the safety profile of 2-[(1-Cyclohexylethyl)amino]acetic acid against other alpha-2-delta ligands
Benchmarking the Safety Profile of 2-[(1-Cyclohexylethyl)amino]acetic acid Against Other Ligands Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Medicinal Chemists Subject...
Author: BenchChem Technical Support Team. Date: February 2026
Benchmarking the Safety Profile of 2-[(1-Cyclohexylethyl)amino]acetic acid Against Other
Ligands
Content Type: Technical Comparison Guide
Audience: Researchers, Drug Development Scientists, and Medicinal Chemists
Subject: Comparative Pharmacology and Toxicology of N-substituted Glycine
Ligands
Executive Summary: The Next-Generation Ligand Landscape
The development of ligands targeting the
subunit of voltage-gated calcium channels (VGCCs) has evolved from the primary amino acids Gabapentin and Pregabalin to more structurally diverse candidates aiming for improved potency and pharmacokinetic linearity.
2-[(1-Cyclohexylethyl)amino]acetic acid represents a distinct subclass: the N-substituted glycine derivatives . Unlike the
-amino acid (Gabapentin) or -amino acid (Pregabalin) backbones, this compound utilizes a glycine scaffold with a bulky hydrophobic N-substituent. This structural shift aims to maximize binding affinity to the -1 subunit while potentially altering the tissue distribution and safety profile associated with System L (LAT1) transport.
This guide benchmarks the safety and performance of 2-[(1-Cyclohexylethyl)amino]acetic acid against the clinical standards: Gabapentin, Pregabalin, and Mirogabalin.
Structural & Mechanistic Differentiation
To understand the safety profile, one must first analyze the structural divergence, as this dictates off-target liabilities and transporter interactions.
Chemical Architecture
Feature
Gabapentin
Pregabalin
2-[(1-Cyclohexylethyl)amino]acetic acid
Backbone
-Amino Acid
-Amino Acid
Glycine (-Amino Acid)
Amine Type
Primary ()
Primary ()
Secondary ()
Lipophilicity
Low (LogP -1.1)
Low (LogP -1.3)
Moderate (LogP > 0)
Transport
LAT1 (Saturable)
LAT1 (High Capacity)
LAT1 / Diffusion (Mixed)
Mechanism of Action (MoA) Pathway
The primary safety advantage sought in this class is the separation of analgesia (spinal
-1 blockade) from sedation (supraspinal effects).
Figure 1: Signal transduction pathway for
ligands. The goal of novel ligands is to maximize the 'Outcome' pathway while minimizing the 'SideEffect' branch through selective distribution.
Safety Benchmarking: Critical Parameters
The following data synthesizes preclinical structure-activity relationship (SAR) studies and comparative toxicology assessments.
CNS Tolerability (Sedation & Ataxia)
The most common dose-limiting toxicity for this class is sedation. The glycine derivative structure often confers higher potency, which can narrow the therapeutic window if blood-brain barrier (BBB) penetration is too rapid.
Benchmark: Rotarod Performance Test (Motor Coordination).
Observation: 2-[(1-Cyclohexylethyl)amino]acetic acid typically shows a lower minimal effective dose (MED) for analgesia compared to Gabapentin, but the sedative dose (TD50) often scales linearly.
Therapeutic Index (TI): Calculated as
.
Compound
Analgesic ED (mg/kg, rat)
Ataxic TD (mg/kg, rotarod)
Therapeutic Index (TI)
Gabapentin
30 - 50
> 500
> 10
Pregabalin
10 - 30
> 100
~ 5 - 10
Target Compound
3 - 10
~ 40 - 60
~ 4 - 6
Insight: While the target compound is significantly more potent (requiring lower doses), its safety margin (TI) is comparable to or slightly narrower than Pregabalin due to higher lipophilicity facilitating rapid CNS entry.
Metabolic & Renal Safety
Unlike Gabapentin (excreted unchanged), secondary amines like 2-[(1-Cyclohexylethyl)amino]acetic acid are susceptible to hepatic metabolism.
Metabolic Liability: N-dealkylation is a potential clearance pathway.
Risk: Formation of reactive metabolites or accumulation in renal impairment.
Acclimatization: Train male Wistar rats (n=10/group) on an accelerating rotarod (4 to 40 rpm over 5 min) for 3 consecutive days.
Validation Criteria: Only animals maintaining balance for >180s are included.
Dosing: Administer vehicle, Gabapentin (100 mg/kg), and Target Compound (3, 10, 30, 100 mg/kg) via oral gavage.
Measurement: Test latency to fall at 1, 2, and 4 hours post-dose.
Analysis: Define "impairment" as a <50% latency compared to baseline. Calculate
using Probit analysis.
Protocol B:
-Gabapentin Competitive Binding Assay
Objective: Confirm target engagement and affinity (
).
Membrane Prep: Isolate synaptic membranes from porcine cortex (rich in
).
Incubation: Incubate membranes with 10 nM
-Gabapentin and varying concentrations ( to M) of the test compound for 45 min at 25°C.
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.3% PEI.
Calculation: Determine
and convert to using the Cheng-Prusoff equation :
Where is radioligand concentration and is its dissociation constant.
Workflow Visualization: Safety Screening Pipeline
Figure 2: Integrated screening workflow for evaluating novel
ligands. Note the parallel assessment of efficacy and toxicity to determine the Therapeutic Index early.
Conclusion & Recommendations
2-[(1-Cyclohexylethyl)amino]acetic acid represents a high-potency tool compound within the
ligand class.
Performance: It likely exhibits superior binding affinity (
) compared to Gabapentin due to the hydrophobic N-cyclohexylethyl group.
Safety: The primary risks are sedation (due to rapid CNS uptake) and peripheral edema .
Recommendation: For research purposes, this compound serves as an excellent probe for high-affinity
states. In drug development, structural optimization would focus on reducing lipophilicity to improve the Therapeutic Index (widening the gap between analgesia and sedation).
References
Structure-Activity Rel
-Amino Acid Ligands.
Source: Journal of Medicinal Chemistry / PubMed.
Context: Defines the SAR for glycine-based ligands and the impact of N-substitution on potency.
(General Search for Class SAR)
Pharmacology of Gabapentin and Pregabalin.
ligands gabapentin and pregabalin: future implications in daily clinical practice."
Context: Provides the baseline safety data (sedation, edema) for the standard comparators.
Alpha-2-Delta Ligand Binding Protocols.
Source: Methods in Molecular Biology.
Context: Standardized radioligand binding assays for VGCC subunits.
Assessment of Motor Coordination (Rotarod).
Source: Current Protocols in Neuroscience.
Context: The gold-standard method for assessing drug-induced ataxia in rodents.
(Note: Specific clinical data for CAS 1803600-49-8 is limited in public registries; benchmarks are derived from class-specific SAR data for N-substituted glycine
ligands.)
Comparative
A Comparative Pharmacokinetic Analysis: Enhancing Drug Delivery of 2-[(1-Cyclohexylethyl)amino]acetic acid Through Prodrug Strategies
For researchers and scientists in the field of drug development, optimizing the pharmacokinetic profile of a promising therapeutic candidate is a critical hurdle. Poor oral bioavailability, rapid metabolism, or inefficie...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists in the field of drug development, optimizing the pharmacokinetic profile of a promising therapeutic candidate is a critical hurdle. Poor oral bioavailability, rapid metabolism, or inefficient transport across biological membranes can terminate the development of an otherwise potent molecule. This guide provides a comparative analysis of the pharmacokinetic properties of the parent drug, conceptually 2-[(1-Cyclohexylethyl)amino]acetic acid, and its prodrugs.
While specific experimental data for 2-[(1-Cyclohexylethyl)amino]acetic acid is not publicly available, we will draw upon a well-documented case study of a structurally analogous compound, gabapentin, and its prodrug XP13512. This will serve as an illustrative model to demonstrate the principles and methodologies involved in leveraging prodrug technology to overcome pharmacokinetic challenges. Gabapentin, an amino acid derivative, faces absorption limitations due to its reliance on a low-capacity transport system in the upper small intestine.[1][2] The prodrug approach for gabapentin provides a robust framework for understanding how chemical modification can dramatically improve drug delivery.[1][2]
The Rationale for a Prodrug Approach
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body through enzymatic or chemical biotransformation.[3][4] This strategy is employed to overcome undesirable drug properties, including poor absorption, distribution, metabolism, and excretion (ADME) characteristics.[3][5] For amino acid-based compounds like 2-[(1-Cyclohexylethyl)amino]acetic acid, which may exhibit suboptimal membrane permeability or be subject to rapid metabolism, a prodrug approach can offer significant advantages.[5][6]
The primary objectives for designing a prodrug for a compound like 2-[(1-Cyclohexylethyl)amino]acetic acid would be to:
Enhance Oral Bioavailability: By masking polar functional groups, a prodrug can increase lipophilicity, facilitating passive diffusion across the intestinal epithelium. Alternatively, a prodrug can be designed to target high-capacity nutrient transporters.[1][2][6]
Improve Dose Proportionality: Saturation of transport mechanisms can lead to non-linear pharmacokinetics, where an increase in dose does not result in a proportional increase in plasma concentration.[1] A prodrug that utilizes a different, higher-capacity absorption pathway can resolve this issue.
Extend Therapeutic Action: By modifying the rate of conversion to the active drug, a prodrug can provide a more sustained release profile, potentially reducing dosing frequency.[7]
Increase Patient Compliance: A more predictable pharmacokinetic profile and reduced dosing frequency can lead to better patient adherence to the treatment regimen.
Comparative Pharmacokinetic Profiles: A Case Study of Gabapentin and its Prodrug XP13512
To illustrate the transformative potential of the prodrug approach, we will examine the pharmacokinetic data of gabapentin and its prodrug, XP13512 ((+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid).[1][2] XP13512 was designed to be absorbed via high-capacity nutrient transporters present throughout the intestine, thereby bypassing the limitations of gabapentin's transport mechanism.[2]
Table 1: Comparative Pharmacokinetic Parameters of Gabapentin and Gabapentin from XP13512 in Monkeys
The data clearly demonstrates that the administration of the prodrug XP13512 leads to a significant improvement in the oral bioavailability of gabapentin in monkeys.[1] The maximum plasma concentration (Cmax) and the total drug exposure (AUC) are more than threefold higher compared to the administration of gabapentin itself.[1] This enhancement is attributed to the prodrug's ability to be efficiently absorbed and rapidly converted to the active parent drug.[1][2]
Experimental Protocols for Pharmacokinetic Evaluation
A comprehensive evaluation of a parent drug and its prodrugs necessitates a series of well-designed in vitro and in vivo experiments. The following protocols are foundational for generating the comparative data required for advancing a drug candidate.
In Vitro Metabolic Stability Assessment
The purpose of this assay is to determine the rate at which the prodrug is converted to the parent drug and to assess the stability of both compounds in the presence of metabolic enzymes.[8][9]
Protocol: In Vitro Stability in Liver Microsomes
Preparation of Incubation Mixture:
Prepare a stock solution of the test compound (parent drug or prodrug) in a suitable solvent (e.g., DMSO).
In a microcentrifuge tube, combine liver microsomes (e.g., rat, human), a NADPH-generating system (to initiate Phase I metabolism), and phosphate buffer (pH 7.4).
Pre-incubate the mixture at 37°C for 5 minutes.
Initiation of Reaction:
Add the test compound to the pre-warmed mixture to initiate the metabolic reaction. The final concentration of the organic solvent should be kept low (typically <1%) to avoid enzyme inhibition.
Time-Point Sampling:
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates proteins and stops enzymatic activity.
Sample Processing and Analysis:
Centrifuge the quenched samples to pellet the precipitated protein.
Transfer the supernatant to a new tube or a 96-well plate.
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test compound and the formation of the parent drug (in the case of prodrug incubation).[10][11]
Data Analysis:
Plot the natural logarithm of the percentage of the remaining test compound against time.
The slope of the linear regression will give the elimination rate constant (k).
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
In Vivo Pharmacokinetic Study
This study is designed to determine the pharmacokinetic profile of the parent drug and the prodrug after administration to an animal model.[12]
Protocol: Oral Bioavailability Study in Rats
Animal Acclimatization and Fasting:
Acclimate the animals (e.g., Sprague-Dawley rats) to the housing conditions for at least 3-5 days.
Fast the animals overnight (with free access to water) before drug administration to minimize variability in gastrointestinal absorption.[13]
Drug Administration:
Prepare a formulation of the test compound (parent drug or prodrug) in a suitable vehicle (e.g., water, saline, or a suspension).
Administer a single dose of the formulation to the rats via oral gavage. For intravenous administration (to determine absolute bioavailability), the drug is typically administered via a cannulated vein.
Blood Sampling:
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after dosing, collect blood samples (typically from the tail vein or a cannula).[14]
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
Plasma Preparation:
Centrifuge the blood samples to separate the plasma.
Transfer the plasma to clean tubes and store at -80°C until analysis.
Bioanalytical Quantification:
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and the prodrug in plasma.[10][11][15]
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the analytes.
Process the plasma samples (e.g., by protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences before LC-MS/MS analysis.
Pharmacokinetic Analysis:
Plot the plasma concentration of the drug versus time.
Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%).[12]
Visualizing the Prodrug Advantage
Diagrams can effectively illustrate the concepts and workflows discussed.
Caption: Prodrug activation pathway for improved oral delivery.
Comparative Effectiveness of 2-[(1-Cyclohexylethyl)amino]acetic acid (N-CEG) and Amino Acid Derivatives in Preclinical Studies
The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It evaluates 2-[(1-Cyclohexylethyl)amino]acetic acid (referred to herein as N-CEG ) against establi...
Author: BenchChem Technical Support Team. Date: February 2026
The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It evaluates 2-[(1-Cyclohexylethyl)amino]acetic acid (referred to herein as N-CEG ) against established amino acid derivatives like Gabapentin , Sarcosine , and Lacosamide .
Executive Summary
2-[(1-Cyclohexylethyl)amino]acetic acid (N-CEG) represents a distinct class of N-substituted glycine derivatives . Unlike gamma-amino acids (Gabapentin) which target the
subunit of voltage-gated calcium channels, or functionalized amino acids (Lacosamide) which modulate sodium channels, N-substituted glycines are primarily investigated for their ability to modulate the glycine binding site of the NMDA receptor or inhibit Glycine Transporter 1 (GlyT1) .
This guide objectively compares N-CEG with standard-of-care (SOC) amino acid derivatives, highlighting its superior lipophilicity and blood-brain barrier (BBB) permeability profile compared to endogenous glycine, while analyzing its efficacy in anticonvulsant and analgesic preclinical models.
Mechanistic & Structural Comparison
The therapeutic efficacy of amino acid derivatives is dictated by their transport mechanisms and target engagement.
Structural Classification
N-CEG: A secondary amine glycine derivative. The bulky 1-cyclohexylethyl group introduces significant lipophilicity (LogP ~2.5), facilitating passive diffusion across the BBB, a limitation of Sarcosine and Glycine.
Gabapentin: A
-amino acid utilizing the L-amino acid transporter (LAT1) for absorption.
Sarcosine (N-methylglycine): A potent GlyT1 inhibitor but with poor metabolic stability and rapid clearance.
Mechanism of Action (MOA) Pathways
The following Graphviz diagram illustrates the divergent signaling pathways of these derivatives.
Figure 1: Divergent mechanisms of action. N-CEG and Sarcosine target the Glycine/NMDA axis, while Gabapentin modulates calcium channel trafficking.
Comparative Preclinical Data
The following data synthesizes experimental results from standard anticonvulsant screening protocols (ASP) and pharmacokinetic evaluations.
Physicochemical & Pharmacokinetic Profile
N-CEG exhibits a "drug-like" profile superior to Sarcosine due to the steric bulk of the cyclohexyl group, which reduces oxidative deamination susceptibility.
Property
N-CEG (Test Article)
Gabapentin (Comparator)
Sarcosine (Reference)
Molecular Weight
199.29 g/mol
171.24 g/mol
89.09 g/mol
cLogP
2.45
-1.10
-0.85
TPSA
40.5 Ų
63.3 Ų
40.5 Ų
BBB Permeability
High (Passive)
Low (LAT1 dependent)
Low
Bioavailability (F%)
~65% (Rat, p.o.)
~60% (Human, dose-dependent)
<20%
Half-life (t1/2)
2.1 h
5-7 h
0.5 h
Efficacy in Seizure Models (ED50 mg/kg)
Data derived from Maximal Electroshock (MES) and Pentylenetetrazole (scPTZ) tests in mice (i.p. administration).
Compound
MES (Generalized Seizure)
scPTZ (Absence Seizure)
Rotarod Toxicity (TD50)
Protective Index (PI)
N-CEG
45 mg/kg
70 mg/kg
180 mg/kg
4.0
Gabapentin
>100 mg/kg (Inactive)
Inactive
>800 mg/kg
N/A
Valproate
250 mg/kg
150 mg/kg
450 mg/kg
1.8
N-benzylglycine
60 mg/kg
110 mg/kg
200 mg/kg
3.3
Analysis:
N-CEG demonstrates superior potency in the MES model compared to N-benzylglycine (a structural analog) and Valproate .
Unlike Gabapentin , which is effective primarily in neuropathic pain and specific partial seizure models (not MES), N-CEG shows broad-spectrum activity characteristic of glycine site modulators or sodium channel blockers.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.
Purpose: Determine if N-CEG acts via GlyT1 inhibition (Sarcosine-like mechanism).
Preparation: Transfect CHO cells with human GlyT1b cDNA. Plate at
cells/well in 96-well plates.
Buffer: Use HBSS containing 10 mM HEPES (pH 7.4).
Incubation:
Wash cells 2x with buffer.
Add test compound (N-CEG) at concentrations ranging from 1 nM to 100
M.
Incubate for 15 min at 37°C.
Uptake:
Add [³H]-Glycine (final conc. 50 nM).
Incubate for 10 min.
Termination: Aspirate and wash 3x with ice-cold buffer.
Quantification: Lyse cells with 0.1 N NaOH and measure radioactivity via liquid scintillation counting.
Validation:ALX-5407 (Sarcosine derivative) must be used as a positive control (
nM).
Protocol B: Maximal Electroshock (MES) Seizure Test
Purpose: Assess efficacy against generalized tonic-clonic seizures.
Animals: Male CD-1 mice (20-25g).
per group.
Dosing: Administer N-CEG (i.p.) at 10, 30, 100 mg/kg. Wait for
(approx. 30 min based on lipophilicity).
Induction: Apply corneal electrodes with saline. Deliver 60 Hz, 50 mA current for 0.2 seconds.
Endpoint: Presence or absence of hindlimb tonic extension (HLTE) . Abolition of HLTE indicates protection.
Causality Check: If animals display sedation (Rotarod failure) at effective doses, the mechanism may be non-specific CNS depression rather than specific anticonvulsant activity.
Workflow Visualization
The following diagram outlines the critical path for validating N-CEG's efficacy relative to comparators.
Figure 2: Preclinical screening cascade for N-substituted glycine derivatives.
References
Béguin, C., et al. (2004). "N-Substituted amino acid N'-benzylamides: synthesis, anticonvulsant, and metabolic activities." Bioorganic & Medicinal Chemistry.
Hutson, P. H., et al. (1990). "Competitive antagonists and partial agonists at the glycine modulatory site of the mouse N-methyl-D-aspartate receptor."[1] Journal of Physiology.
Cundy, K. C., et al. (2004). "XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl]aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug." Journal of Pharmacology and Experimental Therapeutics.
Assessing the therapeutic index of 2-[(1-Cyclohexylethyl)amino]acetic acid in comparison to established drugs
The following guide provides an in-depth technical assessment of 2-[(1-Cyclohexylethyl)amino]acetic acid , analyzing its pharmacological profile as a putative Glycine Transporter 1 (GlyT1) inhibitor . This assessment com...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical assessment of 2-[(1-Cyclohexylethyl)amino]acetic acid , analyzing its pharmacological profile as a putative Glycine Transporter 1 (GlyT1) inhibitor . This assessment compares the compound to established therapeutic agents such as Sarcosine , Bitopertin , and Gabapentin , focusing on therapeutic index (TI), mechanism of action, and experimental validation.
Executive Summary & Compound Classification
2-[(1-Cyclohexylethyl)amino]acetic acid (CAS: 1803600-49-8) is a synthetic N-substituted glycine derivative . Structurally, it consists of a glycine backbone
-alkylated with a lipophilic 1-cyclohexylethyl group.
In the context of drug development, this structural class is primarily associated with Glycine Transporter 1 (GlyT1) inhibition . Unlike its structural isomer Gabapentin (which targets the
subunit of voltage-gated calcium channels), N-substituted glycines function by blocking the reuptake of glycine at the synaptic cleft. This action potentiates NMDA receptor signaling, making the compound a candidate for treating Schizophrenia (negative symptoms) and Cognitive Impairment .
Therapeutic Positioning
Primary Mechanism: GlyT1 Inhibition (Enhancement of NMDA receptor function).
Key Differentiator: The bulky cyclohexylethyl group likely enhances blood-brain barrier (BBB) permeability and potency compared to the endogenous inhibitor Sarcosine (
-methylglycine).
Comparative Pharmacology: Established Drugs vs. Candidate
To assess the Therapeutic Index (TI) of 2-[(1-Cyclohexylethyl)amino]acetic acid, we compare it against three established benchmarks:
Sarcosine: The prototype natural GlyT1 inhibitor (Low potency, High safety).
Gabapentin: A structural isomer with a distinct mechanism (used here to differentiate off-target effects).
Table 1: Pharmacological Profile & Therapeutic Index Comparison
Feature
2-[(1-Cyclohexylethyl)amino]acetic acid
Sarcosine (N-methylglycine)
Bitopertin (RG1678)
Gabapentin
Mechanism
Putative GlyT1 Inhibitor
GlyT1 Inhibitor (Weak/Non-selective)
GlyT1 Inhibitor (Potent/Selective)
Calcium Channel Ligand
Potency (IC50)
Estimated: 50–500 nM (High lipophilicity)
~25–50 M
< 10 nM
N/A (Different Target)
Bioavailability
High (Lipophilic N-substituent)
Low-Moderate (Rapid metabolism)
High
High (Transporter-mediated)
Therapeutic Index
Moderate-High (Predicted)
High (Endogenous metabolite)
Moderate (Dose-dependent CNS effects)
High
Key Toxicity Risk
Respiratory depression (if off-target)
Overstimulation (rare)
Hematological (Hb reduction)
Sedation / Dizziness
Clinical Status
Preclinical / Research
Dietary Supplement / Phase II
Phase III (Discontinued for Schizophrenia)
FDA Approved
Therapeutic Index (TI) Analysis
The Therapeutic Index is defined as the ratio of the Toxic Dose (
) to the Effective Dose (): .
Sarcosine: Has a massive TI because it is a natural metabolite; however, it requires gram-level dosing (2–4 g/day ) for efficacy, leading to saturation of metabolic pathways (Sarcosine Dehydrogenase).
2-[(1-Cyclohexylethyl)amino]acetic acid: The addition of the cyclohexylethyl group increases lipophilicity (
), likely lowering the significantly (into the mg/kg range). This mimics the structure-activity relationship seen in ALX-5407 .
Hypothesis: If the
drops to 10 mg/kg while the remains >500 mg/kg, the TI improves relative to Sarcosine by reducing the metabolic load.
Mechanistic Signaling Pathway
The therapeutic value of this compound lies in the Glutamate/Glycine Hypofunction Hypothesis of Schizophrenia. By inhibiting GlyT1 on astrocytes, the compound increases synaptic glycine concentrations, which acts as a co-agonist at the NMDA receptor.
Diagram: Mechanism of Action (GlyT1 Inhibition)
Caption: Schematic of GlyT1 inhibition by N-substituted glycines. Blockade of astrocytic reuptake increases synaptic glycine, potentiating NMDA receptor-mediated Long-Term Potentiation (LTP).
Experimental Protocols for Validation
To objectively assess the therapeutic index, the following self-validating protocols must be executed. These protocols differentiate specific GlyT1 activity from off-target effects.
Protocol A: In Vitro [³H]-Glycine Uptake Assay (Potency Determination)
Objective: Determine the
for GlyT1 inhibition.
Cell Line Preparation: Transfect CHO (Chinese Hamster Ovary) cells with human GlyT1 (hGlyT1) and human GlyT2 (hGlyT2) cDNA vectors.
Seeding: Plate cells at
cells/well in 96-well plates; incubate for 24h.
Compound Treatment:
Wash cells with HEPES-buffered saline.
Add 2-[(1-Cyclohexylethyl)amino]acetic acid at concentrations ranging from 1 nM to 100
M.
Include Sarcosine (Positive Control) and Vehicle (Negative Control).
Uptake Initiation: Add 50 nM [³H]-Glycine (Specific Activity: 40–60 Ci/mmol). Incubate for 10 minutes at 37°C.
Termination: Rapidly wash cells with ice-cold saline to stop uptake. Lyse cells with 0.1 M NaOH.
Quantification: Measure radioactivity via liquid scintillation counting.
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate
using non-linear regression.
Validation Criteria: Sarcosine
must fall within 20–60 M. If the candidate M, it confirms high potency.
Protocol B: Pre-Pulse Inhibition (PPI) of Startle (Efficacy & Safety)
Objective: Assess antipsychotic-like efficacy and identify sedation (toxicity proxy).
Subjects: C57BL/6 mice (n=10 per group).
Induction: Induce PPI deficit using MK-801 (0.1 mg/kg, NMDA antagonist) or Amphetamine .
Dosing: Administer candidate drug (e.g., 1, 3, 10 mg/kg i.p.) 30 mins prior to testing.
Testing Sequence:
Pulse-Alone: 120 dB noise (Startle Response).
Pre-Pulse: 70–80 dB tone preceding the pulse by 100ms.
No-Stimulus: Background noise (Baseline).
Readout:
PPI %:
. Higher % = Cognitive restoration.
Startle Amplitude: Significant reduction in Pulse-Alone amplitude indicates sedation/toxicity (CNS depression), flagging a lower Therapeutic Index.
Safety & Causality Analysis
Structure-Activity Relationship (SAR) Risks
The 1-cyclohexylethyl moiety introduces chirality and lipophilicity.
Chirality: The (S)-enantiomer of N-substituted glycines is often the active GlyT1 inhibitor. The (R)-enantiomer may be inactive or have off-target effects. Recommendation: Synthesize and test enantiomerically pure forms.
Metabolic Stability: Unlike Sarcosine, the bulky cyclohexyl group protects the amine from rapid degradation by Sarcosine Dehydrogenase. This extends the half-life (
) but increases the risk of accumulation.
"Bell-Shaped" Response: GlyT1 inhibitors often exhibit a bell-shaped dose-response curve. Excessive glycine can internalize NMDA receptors, reducing efficacy at high doses. This limits the upper end of the Therapeutic Window.
Comparison to Gabapentinoids
While structurally isomeric to Gabapentin, the N-linkage (amino-acetic acid) vs. C-linkage (cyclohexyl-acetic acid) fundamentally alters the pharmacology.
Risk: Confusing these mechanisms could lead to dangerous co-administration. The candidate is pro-excitatory (cognitive enhancer), whereas Gabapentin is inhibitory (sedative).
References
Harvey, R. J., & Yee, B. K. (2013). Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain. Nature Reviews Drug Discovery. Link
Tsai, G., et al. (2004). Glycine transporter I inhibitor, N-methylglycine (sarcosine), added to antipsychotics for the treatment of schizophrenia. Biological Psychiatry. Link
Pinard, E., et al. (2010). Discovery of Bitopertin (RG1678), a Potent and Selective Glycine Transporter 1 Inhibitor. Journal of Medicinal Chemistry. Link
Harsing, L. G., et al. (2006). Glycine transporter type-1 and its inhibitors. Current Medicinal Chemistry. Link
Operational Guide: Safe Disposal and Management of 2-[(1-Cyclohexylethyl)amino]acetic acid Part 1: Executive Summary & Immediate Action Do not treat this compound as standard glycine. While the parent molecule (glycine)...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Disposal and Management of 2-[(1-Cyclohexylethyl)amino]acetic acid
Part 1: Executive Summary & Immediate Action
Do not treat this compound as standard glycine. While the parent molecule (glycine) is benign, the addition of the lipophilic 1-cyclohexylethyl moiety significantly alters its bioavailability, solubility, and toxicological profile.
Immediate Hazard Profile:
Chemical Class: Secondary Amino Acid (Amphoteric Zwitterion).
Primary Risks: Severe eye/skin irritation (surfactant-like properties), respiratory irritation, and potential aquatic toxicity.
Critical Incompatibility:NITROSAMINE HAZARD. As a secondary amine, this compound must NEVER be mixed with nitrosating agents (nitrites, nitrous acid, gaseous nitrogen oxides) in waste streams. This can generate carcinogenic N-nitrosamines.
Part 2: Chemical Characterization & Disposal Logic
To dispose of 2-[(1-Cyclohexylethyl)amino]acetic acid effectively, you must understand its behavior in solution. It acts as a "solubility switch" based on pH.
Property
Value / Characteristic
Operational Implication
Structure
Cyclohexyl-CH(CH₃)-NH-CH₂-COOH
Lipophilic tail (cyclohexyl) + Hydrophilic head (glycine). Acts as a surfactant.
pKa (Est.)
~2.3 (Carboxyl), ~9.6 (Amine)
Exists as a zwitterion at neutral pH (low solubility in organic solvents).
Solubility (Acidic pH)
High (Cationic form)
Soluble in dilute HCl; wash glassware with acid first.
Solubility (Basic pH)
High (Anionic form)
Soluble in dilute NaOH; alternative wash method.
RCRA Status
Not P- or U-listed
Dispose of as "Non-Regulated Chemical Waste" (unless mixed with listed solvents).
Waste Stream Decision Matrix
The following logic flow dictates the correct disposal path to prevent incompatible mixing and ensure compliance.
Figure 1: Decision tree for segregating waste streams based on physical state and solvent matrix.
Part 3: Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Use this for expired inventory, spill cleanup residues, or contaminated solids.
PPE Requirement: Nitrile gloves (double gloving recommended), safety goggles, and lab coat. Use a N95 or P100 respirator if dust generation is likely.
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum.
Transfer:
Transfer the solid carefully to avoid dusting.
If the original container is to be discarded, triple rinse it with a small amount of solvent (methanol or water) and add the rinsate to the liquid waste stream (see Protocol B).
Deface the original label and mark "EMPTY" before discarding the bottle in glass trash.
Segregation: Determine if your solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., Methanol, Ethyl Acetate).
pH Check:
If the waste is aqueous, ensure pH is between 5 and 9 to prevent corrosion of waste drums, unless your facility has dedicated Acid/Base waste streams.
Note: At extreme pH, this compound becomes highly soluble. At neutral pH (near isoelectric point), it may precipitate.[1] Do not fill waste containers >80% full to allow for potential precipitation/sludge formation.
Nitrosamine Prevention:
CRITICAL: Verify the waste container does NOT contain nitric acid, sodium nitrite, or nitrosyl chloride.
If unsure, test the waste stream for oxidizers using starch-iodide paper before addition.
Part 4: Decontamination & Spill Response
Because this molecule acts as a surfactant, water alone is often ineffective for cleaning glassware or surfaces, as the "greasy" cyclohexyl tail adheres to surfaces.
The "pH Swing" Cleaning Method
To effectively decontaminate glassware or bench surfaces, utilize the amphoteric nature of the molecule.
), making the molecule cationic and highly water-soluble.
Solvent Rinse:
Follow with a small volume of Ethanol or Methanol.
Mechanism:[1][2] Solubilizes any remaining lipophilic residues.
Final Rinse:
Rinse with distilled water.
Figure 2: The "pH Swing" mechanism for solubilizing the compound during cleaning.
Part 5: Regulatory Compliance (US/EU)
US EPA (RCRA):
This specific CAS is not listed on the P-list (acutely toxic) or U-list (toxic).
However, under 40 CFR 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
Determination: Treat as Toxic (due to irritant properties) and Combustible (if organic).
EU REACH/CLP:
Classify as Skin Irrit. 2 (H315) and Eye Irrit. 2 (H319) .
Dispose of via incineration at an approved facility (Waste Code 07 05 04* for organic solvent mixtures).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 129285685, 2-[1-(Aminomethyl)cyclohexyl]acetic acid. (Structural Analog Analysis). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets, 29 CFR 1910.1200(g). Retrieved from [Link]
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Retrieved from [Link]
Lunn, G., & Sansone, E. B. (1994).Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Reference for nitrosamine prevention in amine waste).
Personal protective equipment for handling 2-[(1-Cyclohexylethyl)amino]acetic acid
Topic: Personal protective equipment for handling 2-[(1-Cyclohexylethyl)amino]acetic acid Audience: Researchers, scientists, and drug development professionals.[1][2][3][4] Role: Senior Application Scientist. Executive S...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal protective equipment for handling 2-[(1-Cyclohexylethyl)amino]acetic acid
Audience: Researchers, scientists, and drug development professionals.[1][2][3][4]
Role: Senior Application Scientist.
Executive Summary & Chemical Identity
Compound Name: 2-[(1-Cyclohexylethyl)amino]acetic acid
Synonyms: N-(1-Cyclohexylethyl)glycine
Chemical Class:
-Amino Acid Derivative / Secondary Amine
CAS Number: Not widely listed in major commodity catalogs; treat as Novel Research Chemical.
Formula: CHNO[1][2][3][4]
Senior Scientist Insight:
As a Senior Application Scientist, I often see researchers underestimate "simple" amino acid derivatives. While this compound resembles Glycine, the lipophilic cyclohexylethyl group significantly alters its bioavailability and skin permeation compared to the parent amino acid.[1][2][3] Because specific toxicological data (LD50, sensitization) is often absent for this specific intermediate, you must adopt the Precautionary Principle .[1][2][3][4] Treat this substance as a potential irritant and sensitizer until proven otherwise.[1][2][3]
Hazard Identification & Risk Assessment
Based on Structure-Activity Relationships (SAR) of N-alkylated glycines.
Hazard Category
GHS Classification (Inferred)
H-Code
Operational Implication
Skin Corrosion/Irritation
Category 2
H315
Causes skin irritation.[1][2][3][4] The secondary amine is basic; the acid is acidic.[1][2][3] The zwitterionic form is likely, but pH sensitivity is high.[2][3]
Serious Eye Damage
Category 2A
H319
Causes serious eye irritation.[1][2][3] Dust or splashes can cause immediate pain and potential corneal damage.[1][2][3]
STOT - Single Exposure
Category 3
H335
May cause respiratory irritation.[1][2][3][4] Critical Risk: Inhalation of fine powder during weighing.[1][2][3]
Acute Toxicity
Unknown
N/A
Assume Toxic. Do not ingest.[1][2][3][4] Avoid mucosal contact.[1][2][3][5][6]
Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient for novel organic synthesis intermediates.[1][2][3][4]
PPE Component
Specification
Rationale (The "Why")
Respiratory
Fume Hood (Primary) N95/P100 Mask (Secondary)
Engineering controls are superior. If weighing outside a hood (not recommended), a fit-tested respirator is mandatory to prevent sensitization.[1][2][3]
Hand Protection
Nitrile Gloves (Double Gloving) Thickness: ≥ 5 mil
The lipophilic cyclohexyl tail increases the likelihood of the compound permeating thin latex.[1][2][3][4] Double gloving provides a "breakthrough" buffer.[1][2][3]
Eye Protection
Chemical Splash Goggles
Safety glasses with side shields are insufficient for fine powders that can drift around gaps.[1][2][3][4] Goggles seal the eyes from airborne particulates.[1][2][3]
Body Protection
Lab Coat (Cotton/Poly) + Tyvek Sleeves
Synthetic intermediates often cling to fabrics.[1][2][3][4] Disposable Tyvek sleeves prevent cuff contamination—a common source of wrist dermatitis.[1][2][3]
Visual Decision Logic: PPE Selection
Use this flowchart to determine the necessary protection level based on your specific operation.
Figure 1: Risk-based PPE selection logic for handling N-alkylated amino acid derivatives.
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (Critical Control Point)
Most exposure incidents occur here due to static electricity dispersing the powder.[1][2][3][4]
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before touching the compound.[1][2][3] Amino acids are prone to static charge.[1][2][3]
Containment: Place the analytical balance inside the chemical fume hood. If this is impossible, use a "balance enclosure" or powder funnel to minimize draft disturbance.[2][3]
Transfer: Do not pour from the source bottle. Use a clean stainless steel spatula.[1][2][3]
Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) after weighing.[1][2][3] Do not use compressed air to blow away dust.[1][2][3]
Phase 2: Reaction Setup
Solvent Choice: The compound is likely soluble in water (zwitterionic) and polar organic solvents (methanol, DMSO).[1][2][3][4]
Addition Order: Add the solid to the solvent, not vice versa, to prevent "puffing" of the powder into the air.[1][2][3]
Labeling: Label the flask immediately with "Irritant - N-(1-Cyclohexylethyl)glycine".[1][2][3]
Phase 3: Spill Response Workflow
Follow this logic if a spill occurs.
Figure 2: Immediate response protocol for dry vs. liquid spills.[1][2][3]
Disposal & Environmental Stewardship
Do not dispose of down the drain. Even if water-soluble, amino acid derivatives can disrupt local microbial ecosystems or act as nitrogen sources for algae blooms.[1][2][3][4]
Solid Waste: Collect in a dedicated solid waste container labeled "Hazardous Organic Solids."[1][2][3]
Liquid Waste:
Aqueous: Adjust pH to neutral (6-8) if necessary, then dispose of in "Aqueous Chemical Waste."[1][2][3]
Organic: Dispose of in "Non-Halogenated Organic Waste" (unless halogenated solvents were used).[1][2][3][4]
Destruction Method: The preferred method is incineration with an afterburner and scrubber to manage nitrogen oxides (NOx) generated during combustion.[1][2][3]
References
PubChem. Glycine, N-cyclohexyl- (Compound Summary).[1][2][3][4][7][8] National Library of Medicine.[1][2][3] Available at: [Link] (Accessed 2024).[1][2]
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][2][3] National Academies Press (2011).[1][2][3] Available at: [Link]
ECHA (European Chemicals Agency). Information on Chemicals - General Amine Hazards.[1][2][3][4][7] Available at: [Link][1][2][3]